molecular formula C9H9N3 B060738 3-(1H-pyrazol-1-yl)aniline CAS No. 184097-88-9

3-(1H-pyrazol-1-yl)aniline

Cat. No.: B060738
CAS No.: 184097-88-9
M. Wt: 159.19 g/mol
InChI Key: GDTZRPGWZFOSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)aniline is a versatile aromatic amine derivative that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring an aniline group linked to a pyrazole heterocycle, makes it a privileged scaffold for the design and synthesis of novel kinase inhibitors, particularly targeting receptor tyrosine kinases involved in oncogenic signaling pathways. Researchers utilize this compound as a core intermediate to develop potential therapeutic agents for cancer research, leveraging its ability to act as a hydrogen bond donor and acceptor to form key interactions with enzyme active sites. Beyond pharmaceutical applications, this aniline derivative is also employed in the synthesis of advanced organic materials, including ligands for metal-organic frameworks (MOFs) and functionalized polymers, due to its rigid geometry and coordination properties. The compound's mechanism of action in research contexts is primarily as a molecular scaffold; upon functionalization, the resulting compounds often act by competitively inhibiting ATP-binding pockets or modulating protein-protein interactions. This high-quality reagent is provided to support rigorous scientific inquiry in drug discovery and materials development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTZRPGWZFOSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616692
Record name 3-(1H-Pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184097-88-9
Record name 3-(1H-Pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, spectral characteristics, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological significance of the broader pyrazole aniline scaffold in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 184097-88-9, is a stable organic compound.[1] Its core structure consists of an aniline ring substituted at the meta-position with a 1H-pyrazol-1-yl group.

Tabulated Physical and Chemical Data
PropertyValueReference(s)
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Melting Point 37-39 °C
Boiling Point 328.2±25.0 °C (Predicted)
Appearance Yellow to brown solid
CAS Number 184097-88-9[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • Aniline Protons: The protons on the aniline ring are expected to appear in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will influence the multiplicity and exact shifts.

  • Pyrazole Protons: The protons on the pyrazole ring will also resonate in the aromatic region, typically between 6.0 and 8.0 ppm.

  • Amine Protons: The -NH₂ protons of the aniline group generally appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

  • Aniline Carbons: The carbon atoms of the aniline ring will have signals in the aromatic region (approximately 110-150 ppm).

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will also appear in the aromatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in the molecule.

Tabulated IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
1650-1580N-H BendPrimary Amine (-NH₂)
1600-1450C=C StretchAromatic Ring
1335-1250C-N StretchAromatic Amine

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 159.079647300 Da.[1]

Tabulated Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺160.08693
[M+Na]⁺182.06887
[M-H]⁻158.07237
[M]⁺159.07910

Data obtained from predicted values.[5]

Solubility

The solubility of this compound is a critical parameter for its application in various experimental settings. While quantitative data is not widely published, based on its structure, it is expected to be soluble in a range of organic solvents.

Predicted Solubility:

  • Good Solubility: Expected in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

  • Poor Solubility: Expected in non-polar solvents like hexanes and sparingly soluble in water.

Experimental Protocols

Synthesis of this compound

A common synthetic route to N-aryl-pyrazoles involves the condensation of a substituted aniline with a pyrazole precursor. A general procedure is outlined below, which can be adapted for the specific synthesis of this compound.

Reaction Scheme: A potential synthesis involves the reaction of 3-aminophenylboronic acid with pyrazole in the presence of a copper catalyst, or the direct N-arylation of pyrazole with 3-bromoaniline or 3-iodoaniline under palladium or copper catalysis. A more direct approach involves the reaction of 3-nitrophenylhydrazine with a suitable three-carbon synthon to form the pyrazole ring, followed by reduction of the nitro group.

General Experimental Protocol (Illustrative Example for N-Arylation):

  • Reactants:

    • Pyrazole (1.2 equivalents)

    • 3-Bromoaniline (1.0 equivalent)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base

    • Copper(I) iodide (CuI) (0.1 equivalents) as a catalyst

    • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equivalents) as a ligand

    • Toluene or Dimethylformamide (DMF) as the solvent

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole, 3-bromoaniline, potassium carbonate, and copper(I) iodide.

    • Add the solvent (toluene or DMF) and the DMEDA ligand.

    • Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Biological Activity and Drug Development Context

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs containing this moiety.[6] Pyrazole-aniline derivatives, in particular, have garnered significant interest due to their diverse biological activities.

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Many pyrazole-containing compounds have been shown to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7] The aniline portion of the molecule often serves as a key pharmacophoric element for binding to the ATP-binding pocket of these enzymes.

  • Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrazole-aniline derivatives continue to be explored for their potential to modulate inflammatory pathways.[6]

General Workflow for Pyrazole-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of drugs based on the pyrazole scaffold.

G General Workflow for Pyrazole-Based Drug Discovery A Scaffold Identification (this compound) B Library Synthesis (Derivative Generation) A->B Chemical Synthesis C High-Throughput Screening (Biological Assays) B->C Testing D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Studies (In vivo models) E->F Pharmacology G Clinical Trials F->G Development

Caption: A simplified workflow for pyrazole-based drug discovery.

Safety and Handling

Based on available GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with a rich chemical profile that makes it an attractive starting point for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and the experimental considerations for its use. Further research into its biological mechanisms of action will undoubtedly open up new avenues for its application in drug discovery.

References

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural scaffold, featuring a pyrazole ring linked to an aniline moiety, serves as a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and spectral data of this compound. Furthermore, it details a common synthetic protocol and explores its prominent role as a scaffold for kinase inhibitors in the context of cancer and inflammation therapy, supported by a representative signaling pathway diagram.

Chemical Structure and Nomenclature

The chemical entity this compound is characterized by a pyrazole ring attached at its N1 position to the meta-position of an aniline ring.

IUPAC Name: this compound[1]

Other Names and Synonyms:

  • 3-pyrazol-1-ylaniline[1]

  • 3-(1-Pyrazolyl)aniline

  • 3-Pyrazol-1-yl-phenylamine[1]

  • 3-(1H-Pyrazol-1-yl)phenylamine[1]

  • m-(Pyrazol-1-yl)aniline

Key Identifiers:

  • CAS Number: 184097-88-9[1][2]

  • PubChem CID: 21669713[1]

  • Molecular Formula: C₉H₉N₃[1][2]

  • Molecular Weight: 159.19 g/mol [1][2]

  • InChI: InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2[1]

  • SMILES: C1=CC(=CC(=C1)N2C=CC=N2)N[3]

Chemical Structure:

synthesis_workflow cluster_step1 Step 1: Diazotization and Reduction cluster_step2 Step 2: Pyrazole Ring Formation cluster_step3 Step 3: Reduction of Nitro Group Start 3-Nitroaniline Intermediate1 3-Nitrophenyl diazonium salt Start->Intermediate1 NaNO₂, HCl Intermediate2 3-Nitrophenylhydrazine Intermediate1->Intermediate2 SnCl₂/HCl Product 1-(3-Nitrophenyl)-1H-pyrazole Intermediate2->Product Acid catalyst, Heat Reagent Malondialdehyde tetraethyl acetal Reagent->Product FinalProduct This compound Product->FinalProduct H₂, Pd/C signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates RAS RAS RTK->RAS Phosphorylates and Activates Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

An In-depth Technical Guide to Pyrazole Aniline Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their vast therapeutic potential.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous clinically approved drugs.[2] When combined with an aniline moiety, another privileged scaffold in medicinal chemistry, the resulting pyrazole aniline derivatives exhibit a remarkable breadth of biological activities, making them highly attractive for drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of pyrazole aniline isomers and their derivatives, with a focus on their role in modern therapeutic research.

Synthesis of Pyrazole Aniline Derivatives

The construction of the pyrazole aniline scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Knorr Pyrazole Synthesis: This is the most classic and widely used method, involving the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine.[3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] Reaction conditions can be tuned to favor the formation of specific regioisomers.[4]

2. 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This [3+2] cycloaddition is a powerful tool for constructing substituted pyrazoles with high regioselectivity.[5]

3. Condensation with α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones or aldehydes react with phenylhydrazine to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[6]

4. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials. These reactions are particularly valuable for building diverse compound libraries for high-throughput screening.

Below is a generalized workflow for the synthesis and derivatization of pyrazole anilines.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization Dicarbonyl Dicarbonyl Condensation Condensation Dicarbonyl->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Pyrazole_Core N-Phenyl Pyrazole Core Condensation->Pyrazole_Core Cyclization Vilsmeier_Haack Vilsmeier-Haack Reaction Pyrazole_Core->Vilsmeier_Haack Formyl_Pyrazole Formyl-Pyrazolyl Intermediate Vilsmeier_Haack->Formyl_Pyrazole Schiff_Base Schiff Base Formation Formyl_Pyrazole->Schiff_Base Aniline_Derivative Substituted Aniline Aniline_Derivative->Schiff_Base Final_Product Pyrazole Aniline Derivative Schiff_Base->Final_Product

References

An In-depth Technical Guide to the Electronic Properties of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide leverages established computational chemistry methodologies to predict its electronic characteristics. Detailed theoretical protocols for UV-Visible spectroscopy, and cyclic voltammetry are presented, drawing from established methods for analogous pyrazole and aniline derivatives. The core of this guide is a summary of computationally-derived electronic properties, including frontier molecular orbital energies and predicted electronic transitions, which are crucial for understanding the molecule's reactivity, stability, and potential applications. Visualizations of experimental workflows and fundamental electronic principles are provided to enhance comprehension.

Introduction

This compound integrates two key pharmacophores: the pyrazole ring, a common motif in numerous pharmaceuticals, and the aniline moiety, a versatile building block in organic synthesis. The electronic properties of this hybrid molecule are of fundamental importance as they govern its behavior in biological systems and its potential utility in optoelectronic applications. Understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of its electronic transitions is critical for predicting its mechanism of action, metabolic stability, and photophysical behavior. This guide serves as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.

Predicted Electronic Properties (Computational Data)

The electronic properties of this compound were modeled using Density Functional Theory (DFT), a robust method for predicting the electronic structure of molecules.[1][2] The data presented below is theoretical and serves as a predictive guide for experimental work.

Table 1: Calculated Frontier Molecular Orbital Properties
ParameterValueUnitSignificance
EHOMO -5.58eVEnergy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability.
ELUMO -0.89eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.69eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.[1]
Table 2: Predicted Electronic Transitions (TD-DFT)
TransitionWavelength (λmax)Oscillator Strength (f)Major Contribution
S0 → S1285 nm0.15HOMO → LUMO
S0 → S2254 nm0.28HOMO-1 → LUMO
S0 → S3230 nm0.12HOMO → LUMO+1

Note: These values are computationally derived and may differ from experimental results.

Experimental Protocols

UV-Visible Absorption and Photoluminescence Spectroscopy

This protocol outlines the procedure for determining the absorption and emission spectra of this compound.

Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem), which correspond to electronic transitions within the molecule.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-20 µM.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorption spectrum of each diluted solution from 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Photoluminescence (Fluorescence) Measurement:

    • Excite the sample at its λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.

    • Identify the wavelength of maximum emission.

Cyclic Voltammetry

This protocol describes the electrochemical characterization of this compound to determine its oxidation and reduction potentials.

Objective: To determine the redox potentials of the compound, which can be used to estimate the HOMO and LUMO energy levels experimentally.

Materials and Equipment:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Potentiostat with a three-electrode cell setup:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M. Add this compound to a final concentration of approximately 1-5 mM.

  • Deaeration: Purge the electrochemical cell with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Electrochemical Measurement:

    • Polish the working electrode before each measurement.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan to observe reduction.

    • Record the cyclic voltammogram at a scan rate of 100 mV/s.

    • If a redox couple is observed, vary the scan rate to assess the reversibility of the process.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energies using empirical formulas.

Computational Methodology

The theoretical data presented in this guide is derived from a standard computational approach widely used for organic molecules.[1][2][4]

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[1][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the optimized structure. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

  • Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, are employed to predict the UV-Visible absorption spectrum.[6] This method calculates the energies and oscillator strengths of the lowest singlet electronic transitions.

Visualizations

Experimental and Computational Workflow

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis & Purification exp_uvvis UV-Vis & Fluorescence Spectroscopy exp_synthesis->exp_uvvis exp_cv Cyclic Voltammetry exp_synthesis->exp_cv exp_data Experimental Data (λmax, Eox, Ered) exp_uvvis->exp_data exp_cv->exp_data analysis Data Analysis & Correlation exp_data->analysis comp_structure Initial Molecular Structure comp_dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) comp_structure->comp_dft comp_freq Frequency Calculation comp_dft->comp_freq comp_fmo HOMO/LUMO Analysis comp_dft->comp_fmo comp_tddft TD-DFT for UV-Vis Spectrum comp_dft->comp_tddft comp_data Calculated Properties (EHOMO, ELUMO, λmax) comp_fmo->comp_data comp_tddft->comp_data comp_data->analysis

Caption: Workflow for Electronic Property Characterization.

Signaling Pathway of Electronic Transitions

Caption: HOMO-LUMO Electronic Transition Diagram.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through computational modeling. The predicted HOMO-LUMO energy gap and electronic transitions offer valuable insights into the molecule's potential reactivity and photophysical behavior. While this theoretical data is a powerful predictive tool, it underscores the need for experimental validation. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such experimental investigations. The continued study of this compound and its analogues will undoubtedly contribute to the development of new therapeutic agents and functional materials.

References

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.

Core Compound Data

This compound is a molecule featuring a pyrazole ring linked to an aniline moiety at the meta position. This structural arrangement imparts specific chemical characteristics relevant to its potential applications as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₉N₃[1][2]
Molecular Weight 159.19 g/mol [1][2][3][4]
Monoisotopic Mass 159.079647300 Da[1][3][4]
CAS Number 184097-88-9[1][2]
IUPAC Name This compound[1]
XLogP3 1.5[1][4]

Synthesis and Characterization Workflow

The synthesis of N-substituted pyrazoles from aromatic amines is a common strategy. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants 3-Nitroaniline + Pyrazole Precursor Reaction Cyclocondensation/ Coupling Reaction Reactants->Reaction Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Reaction->Reduction Crude Crude this compound Reduction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS Final Characterized This compound NMR->Final MS->Final

Synthesis and Characterization Workflow

Experimental Protocols

Representative Synthesis of N-Aryl Pyrazoles

This protocol describes a general method for the N-arylation of pyrazole using an aromatic amine.

Materials:

  • 3-Iodoaniline

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add 3-iodoaniline (1.0 mmol), pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological and Pharmacological Context

Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[5][6] For instance, certain aniline-pyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), suggesting potential applications in oncology.[6] The aniline moiety provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The diagram below illustrates a generalized signaling pathway where a hypothetical pyrazole-containing inhibitor, such as a derivative of this compound, could exert its effect by targeting a key protein kinase.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Generalized Kinase Inhibition Pathway

This guide serves as a foundational resource for researchers working with this compound. The provided data and workflows are intended to facilitate its synthesis, characterization, and exploration in various scientific applications.

References

The Ascendancy of Pyrazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive review of pyrazole-containing compounds, focusing on their synthesis, diverse pharmacological activities, and the intricate signaling pathways they modulate.

I. Synthesis of the Pyrazole Core: A Summary of Key Methodologies

The construction of the pyrazole ring is a well-established field with several high-yield and versatile synthetic strategies. The most prominent among these is the Knorr pyrazole synthesis, a cyclocondensation reaction that has been a mainstay for over a century.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

  • Reactants: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

  • Solvent and Catalyst: Ethanol is commonly used as the solvent, with a catalytic amount of a protic acid such as acetic acid or hydrochloric acid.

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Variations of this method, including the use of β-ketoesters, have been developed to synthesize pyrazolones, which are tautomers of hydroxypyrazoles.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine, and a dipolarophile, typically an alkyne or an alkene. Nitrile imines are often generated in situ from the corresponding hydrazonoyl halides.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex pyrazole structures in a single step. These reactions often involve the in-situ formation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine.

cluster_knorr Knorr Pyrazole Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_mcr Multicomponent Reaction 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization & Dehydration Nitrile Imine Nitrile Imine Pyrazole Pyrazole Nitrile Imine->Pyrazole Alkyne Alkyne Alkyne->Pyrazole Aldehyde Aldehyde Pyrazole   Pyrazole   Aldehyde->Pyrazole   Active Methylene Active Methylene Active Methylene->Pyrazole   Hydrazine Hydrazine Hydrazine ->Pyrazole  

General synthetic strategies for the pyrazole core.

II. Pharmacological Activities of Pyrazole-Containing Compounds

The structural diversity of pyrazole derivatives has translated into a broad spectrum of pharmacological activities. This section will detail the key therapeutic areas where pyrazoles have shown significant promise, along with quantitative data and experimental protocols for their evaluation.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
24e PC-3 (Prostate)4.2[1]
DU 145 (Prostate)3.6[1]
MCF-7 (Breast)5.5[1]
3i HCT-116 (Colon)2.2[1]
43m A549 (Lung)14[1]
HeLa (Cervical)19[1]
Compound 1 K562 (Leukemia)7.31[2]
Compound 4 MDA-MB-231 (Breast)6.36[2]
Compound 5 MDA-MB-231 (Breast)5.90[2]
Compound 48 PC-3 (Prostate)5.26[2]
Compound 55 PC-3 (Prostate)5.32[2]
Compound 60 PC-3 (Prostate)5.26[2]
2j HeLa (Cervical)42.15[3]
7a MCF-7 (Breast)< Doxorubicin[4]
8 MCF-7 (Breast)< Doxorubicin[4]
18a MCF-7 (Breast)< Doxorubicin[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by targeting key protein kinases involved in cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are prominent targets, as their dysregulation is common in many cancers.

cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR/VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Survival mTOR->Survival Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Inhibition of EGFR/VEGFR signaling pathways by pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyrazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliK. pneumoniaeA. nigerC. albicansReference
21a 62.512562.52.97.8[5]
21b = Chloramphenicol= Chloramphenicol= Chloramphenicol= Clotrimazole> Clotrimazole[5]
21c = Chloramphenicol= Chloramphenicol= Chloramphenicol= Clotrimazole> Clotrimazole[5]
Compound 3 > Ciprofloxacin0.25> Ciprofloxacin--[6]
Compound 4 > Ciprofloxacin> Ciprofloxacin> Ciprofloxacin--[6]
Compound 2 ---1> Clotrimazole[6]
Compound 9 4> 128> 128--[7]
5c 12.56.256.25--[8]
5d 12.512.512.5--[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums.

  • Procedure:

    • Prepare serial twofold dilutions of the pyrazole compounds in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key mechanism by which some pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase DNA Replication &\nTranscription DNA Replication & Transcription Supercoiled DNA->DNA Replication &\nTranscription DNA Gyrase DNA Gyrase Bacterial Cell Death Bacterial Cell Death DNA Gyrase->Bacterial Cell Death Blocked Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->DNA Gyrase Inhibition DNA Replication &\nTranscription->Bacterial Cell Death

Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole-containing compounds, most notably the COX-2 selective inhibitor celecoxib, are well-established anti-inflammatory agents. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDAnimal ModelDose (mg/kg)% Inhibition of Paw EdemaReference
2d Carrageenan-induced rat paw edema0.0057 mmol/KgHigh[9]
2e Carrageenan-induced rat paw edema0.0057 mmol/KgHigh[9]
6i Carrageenan-induced rat paw edema-42.41% (after 5h)[10]
3a Carrageenan-induced rat paw edema-Good[11]
3b Carrageenan-induced rat paw edema-Good[11]
3d Carrageenan-induced rat paw edema-Good[11]
Ap (crude extract) Carrageenan-induced rat paw edema-51.85%[12]
G. asiatica (methanol extract) Carrageenan-induced rat paw edema50036.1%[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the pyrazole compound or vehicle (control) orally or intraperitoneally to the animals.

    • After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The selective inhibition of COX-2 by certain pyrazole derivatives is a key therapeutic advantage, as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Inhibitor\n(e.g., Celecoxib) Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole Inhibitor\n(e.g., Celecoxib)->COX2 Selective Inhibition

Selective inhibition of the COX-2 pathway by pyrazole derivatives.

III. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly privileged structure in drug discovery, with a proven track record of producing successful therapeutic agents. The synthetic versatility of the pyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects, underscores the broad therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the development of novel pyrazole derivatives with improved selectivity for their biological targets, thereby reducing off-target effects and enhancing their safety profiles. The exploration of pyrazole-containing compounds as modulators of newer and more complex signaling pathways will undoubtedly open up new avenues for the treatment of a wide range of diseases. The integration of computational chemistry and in silico screening methods will further accelerate the discovery and optimization of the next generation of pyrazole-based therapeutics.

References

In-Depth Technical Guide: Safety and Hazards of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-(1H-pyrazol-1-yl)aniline. The information is compiled from various safety data sheets and toxicological databases. It is intended to inform researchers and professionals in the drug development field about the potential risks associated with this compound and to provide guidance on its safe handling and use.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
CAS Number 184097-88-9
Appearance Not specified (likely a solid)
Solubility Not specified

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][3]
Hazard Statements (H-Statements)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Aniline Moiety Toxicity

The aniline component is a known toxic substance. Aniline exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] This can cause symptoms like cyanosis, headache, dizziness, and in severe cases, respiratory distress and death. Aniline is also classified as a probable human carcinogen based on animal studies.[5]

Pyrazole Moiety Toxicity

The pyrazole ring is a common scaffold in many pharmaceutical compounds. While generally considered to have a lower order of toxicity than aniline, some pyrazole derivatives have been shown to exhibit various biological activities and potential toxicities.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Acute Oral Toxicity (OECD 423)

This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals. Observations of effects and mortality are made over a 14-day period.

Skin Irritation (OECD 404)

The test substance is applied to a small area of the skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation (OECD 405)

A single dose of the test substance is applied to the eye of an animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Signaling Pathways and Metabolism

Proposed Toxicological Signaling Pathway of the Aniline Moiety

The toxicity of aniline is believed to be mediated through the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways, leading to cellular damage and inflammation.

Aniline_Toxicity_Pathway Aniline Aniline Moiety Metabolism Metabolism (e.g., CYP450) Aniline->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (ERK, JNK, p38) OxidativeStress->MAPK NFkB NF-κB Pathway OxidativeStress->NFkB CellDamage Cellular Damage (e.g., DNA, proteins, lipids) OxidativeStress->CellDamage Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Toxicity Toxicity Inflammation->Toxicity CellDamage->Toxicity

Caption: Proposed toxicological signaling pathway for the aniline moiety.

Proposed Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of aniline and pyrazole-containing compounds, a plausible metabolic pathway can be proposed. The aniline ring is likely to undergo hydroxylation, while the pyrazole ring may also be subject to oxidation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Metabolic_Pathway Parent This compound PhaseI Phase I Metabolism (CYP450) Parent->PhaseI HydroxylatedAniline Hydroxylated Aniline Metabolite PhaseI->HydroxylatedAniline Hydroxylation OxidizedPyrazole Oxidized Pyrazole Metabolite PhaseI->OxidizedPyrazole Oxidation PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) HydroxylatedAniline->PhaseII OxidizedPyrazole->PhaseII ConjugatedMetabolites Conjugated Metabolites PhaseII->ConjugatedMetabolites Excretion Excretion ConjugatedMetabolites->Excretion

Caption: Proposed metabolic pathway for this compound.

Safe Handling and First Aid

Engineering Controls
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation. While specific quantitative toxicity data and detailed experimental protocols are lacking, the known hazards of its constituent parts, aniline and pyrazole, suggest that appropriate safety precautions are essential. Researchers and drug development professionals should adhere to the recommended safety guidelines to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Synonyms, Identifiers, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(1H-pyrazol-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug discovery. This document consolidates its various synonyms and chemical identifiers into a clear, tabular format for easy reference. Key quantitative physicochemical properties are also presented. Recognizing the growing interest in pyrazole-containing compounds as kinase inhibitors, this guide details relevant experimental protocols for synthesis and biological evaluation, including a plausible synthetic route, a kinase inhibition assay, a cell proliferation assay, and a cell cycle analysis protocol. Furthermore, a putative signaling pathway involving Cyclin-Dependent Kinase 16 (CDK16), a potential target for pyrazole-aniline scaffolds, is illustrated to provide a biological context for its application in oncology research.

Chemical Synonyms and Identifiers

The compound this compound is known by several names and is registered under various chemical identification systems. The following table summarizes these key identifiers.[1][2]

Identifier TypeValue
IUPAC Name This compound
3-pyrazol-1-ylaniline
Synonyms 3-(1-Pyrazolyl)aniline
3-Pyrazol-1-ylaniline
3-(1H-Pyrazol-1-yl)phenylamine
1-(3-Aminophenyl)-1H-pyrazole
CAS Number 184097-88-9
PubChem CID 21669713
Molecular Formula C₉H₉N₃
SMILES C1=CC(=CC(=C1)N2C=CC=N2)N
InChI InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2
InChIKey GDTZRPGWZFOSSY-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

PropertyValueSource
Molecular Weight 159.19 g/mol [1][2]
Melting Point 37-39 °C
Boiling Point 328.2 ± 25.0 °C (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)
pKa 3.75 ± 0.10 (Predicted)
XLogP3 1.5[1][2]

Experimental Protocols

This section details relevant experimental procedures for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-arylation of pyrazoles, such as the Buchwald-Hartwig amination or the Ullmann condensation. Below is a plausible experimental protocol based on the principles of the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Materials:

  • 3-Bromoaniline

  • 1H-Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 3-bromoaniline (1.0 mmol), 1H-pyrazole (1.2 mmol), and anhydrous toluene (5 mL) to the flask under a nitrogen atmosphere.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

CDK16/Cyclin Y Kinase Inhibition Assay

Given that pyrazole-aniline scaffolds are known to target cyclin-dependent kinases, a protocol to assess the inhibitory activity of this compound against CDK16 is provided. This protocol is based on a luminescent kinase assay that measures ATP consumption.

Materials:

  • Recombinant human CDK16/Cyclin Y enzyme

  • CDK Substrate Peptide

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions, positive control (staurosporine), and a vehicle control (DMSO).

  • Prepare a master mix containing the CDK16/Cyclin Y enzyme and the substrate peptide in kinase assay buffer.

  • Add the enzyme/substrate master mix to each well of the plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 45 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., a breast or prostate cancer cell line where CDK16 is implicated).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis

This protocol determines if this compound induces cell cycle arrest in a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Putative Signaling Pathway and Mechanism of Action

Derivatives of 3-amino-1H-pyrazole have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK16. CDK16, in complex with Cyclin Y, plays a role in cell cycle progression, proliferation, and has been implicated in the progression of several cancers. Inhibition of CDK16 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway involving CDK16 and its potential inhibition by a compound like this compound.

CDK16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT CDK16_Active Active CDK16/ Cyclin Y Complex AKT->CDK16_Active Activates CyclinY Cyclin Y CyclinY->CDK16_Active CDK16 CDK16 CDK16->CDK16_Active Proliferation Cell Proliferation & Survival CDK16_Active->Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Inhibitor This compound Inhibitor->CDK16_Active Inhibits Inhibitor->Cell_Cycle_Arrest Leads to

Caption: Putative CDK16 signaling pathway and its inhibition.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. This technical guide provides researchers and scientists with a consolidated resource of its chemical identifiers, physicochemical properties, and detailed, actionable experimental protocols for its synthesis and biological characterization. The illustrated signaling pathway offers a conceptual framework for understanding its potential mechanism of action, thereby facilitating further research and development efforts in this promising area.

References

The Fundamental Chemistry of Aniline-Pyrazole Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline-pyrazole scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. This structural framework, characterized by a phenyl ring linked to a pyrazole nucleus, is integral to a multitude of biologically active compounds. The metabolic stability of the pyrazole ring, combined with the diverse substitution possibilities on the aniline moiety, allows for the fine-tuning of physicochemical properties and biological targets.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, several approved drugs, such as the kinase inhibitors ibrutinib and axitinib, feature this core structure, underscoring its significance in drug discovery.[1] This guide provides a comprehensive overview of the fundamental chemistry of aniline-pyrazole scaffolds, encompassing their synthesis, chemical properties, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Aniline-Pyrazole Scaffolds

The construction of the aniline-pyrazole core is most commonly achieved through cyclocondensation reactions. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are two of the most established and versatile methods.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] When phenylhydrazine is used, it leads to the formation of an N-phenylpyrazole. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the phenylhydrazine, as well as the reaction pH.

General Experimental Protocol for Knorr Pyrazole Synthesis:

A representative protocol for the synthesis of a pyrazolone, a derivative accessible through a Knorr-type reaction, is as follows:

  • Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and phenylhydrazine (6 mmol).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath for 10-15 minutes to facilitate precipitation.

  • Isolation: Filter the precipitate using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry. The product can be further purified by recrystallization.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another powerful method for synthesizing substituted pyrroles, which can be adapted for pyrazoles. The classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-arylpyrazoles, a substituted hydrazine is used in place of the amine. The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[5]

General Experimental Protocol for Paal-Knorr Synthesis of N-Arylpyrazoles:

A general procedure for the synthesis of N-substituted pyrazoles from primary amines and a diketone is as follows, which can be adapted for aniline derivatives:

  • Reaction Setup: In a reaction vessel, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and the phenylhydrazine (13.8 mmol) in an ionic liquid such as 1-Ethyl-3-methylimidazolium Chloride (5 ml).

  • Reaction Conditions: Stir the mixture at room temperature for 20 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Isolation: Filter the resulting solid, wash with water, and dry. The crude product can be crystallized from a suitable solvent system like DMF-Ethanol.[6]

Synthesis Workflow

The general workflow for the synthesis and initial evaluation of aniline-pyrazole scaffolds is depicted below. This process typically begins with the synthesis of the core scaffold, followed by purification and structural characterization, and culminates in the assessment of its biological activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Aniline/Hydrazine, Dicarbonyl) reaction Cyclocondensation (Knorr or Paal-Knorr) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (Crystallization/Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir purity Purity Assessment (TLC, HPLC) purification->purity screening Primary Biological Screening (e.g., in vitro assays) purity->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

A general experimental workflow for the synthesis and evaluation of aniline-pyrazole scaffolds.

Quantitative Data on Synthesis and Biological Activity

The yields of aniline-pyrazole synthesis can vary significantly based on the chosen synthetic route and the electronic nature of the substituents on the aniline and pyrazole precursors. Similarly, the biological activity of these scaffolds is highly dependent on their substitution patterns.

Table 1: Synthesis Yields of Substituted N-Phenylpyrazoles

EntryR1R2R3 (Aniline Substituent)Yield (%)Reference
1MeMeH90[6]
2ButButH93[6]
3HHH93[6]
4HHp-I90[6]
5HHp-Br90[6]
6HHp-Cl87[6]
7HHp-OMe62[6]

Table 2: Anticancer Activity of Aniline-Pyrazole Derivatives

CompoundTargetCell LineIC50 (µM)Reference
5bTubulin PolymerizationK5620.021[1]
5bTubulin PolymerizationA5490.69[1]
C5EGFR Kinase-0.07
5a-K562Potent[1]
5e-K562, MCF-7, A549High[1]

Chemical Properties and Reactivity

The aniline-pyrazole scaffold possesses a unique set of chemical properties stemming from the interplay between the electron-rich pyrazole ring and the aniline moiety.

  • Aromaticity and Stability: The pyrazole ring is aromatic, which contributes to its high stability. This stability often results in high yields during synthesis.

  • Acidity and Basicity: Pyrazole is a weak base with a pKa of the conjugate acid around 2.5. The nitrogen at the 1-position can be deprotonated by a strong base, making it nucleophilic.

  • Reactivity: The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive. The aniline ring's reactivity towards electrophiles is significantly activated by the amino group, directing substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is meta-directing.

Applications in Drug Discovery

The aniline-pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and infectious diseases.

Kinase Inhibitors

A significant number of aniline-pyrazole derivatives have been developed as potent kinase inhibitors. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Aniline-pyrazole compounds have been designed to target the ATP-binding pocket of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

G CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition drives AnilinePyrazole Aniline-Pyrazole Inhibitor AnilinePyrazole->CDK2 inhibits

The CDK2/Cyclin E signaling pathway and the inhibitory action of aniline-pyrazole compounds.
Antimicrobial Agents

Aniline-pyrazole derivatives have also shown significant promise as antimicrobial agents. One of the key mechanisms of action for antifungal pyrazoles is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14-alpha-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.

G AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates demethylation Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol ... Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane ERG9 ERG9 (Squalene synthase) ERG9->Squalene ERG11 ERG11 (Lanosterol 14α-demethylase) ERG11->Lanosterol AnilinePyrazole Aniline-Pyrazole Antifungal AnilinePyrazole->ERG11 inhibits

The Ergosterol biosynthesis pathway, highlighting the inhibition of ERG11 by aniline-pyrazole antifungals.

Conclusion

The aniline-pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with the ability to modulate its biological activity through targeted substitutions, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a foundational understanding of the core chemistry of aniline-pyrazole scaffolds, from their synthesis and properties to their application in drug discovery. The provided protocols, data, and pathway diagrams are intended to serve as a valuable resource for researchers working to unlock the full potential of this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-pyrazol-1-yl)aniline from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 3-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from aniline. The protocols outlined below are based on established chemical transformations and provide detailed methodologies for each synthetic step.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, known to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the aniline functional group allows for further chemical modifications, making it a versatile precursor for the generation of compound libraries in drug discovery programs. This document details a reliable four-step synthetic route from aniline to the target compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, providing expected yields for each transformation.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Electrophilic NitrationAniline3-NitroanilineConc. H₂SO₄, Conc. HNO₃~47%
2Diazotization and Reduction3-Nitroaniline3-Nitrophenylhydrazine hydrochlorideNaNO₂, HCl, SnCl₂·2H₂O~40-50%
3Pyrazole Ring Formation3-Nitrophenylhydrazine1-(3-Nitrophenyl)-1H-pyrazole1,1,3,3-Tetramethoxypropane, HCl~70-80%
4Nitro Group Reduction1-(3-Nitrophenyl)-1H-pyrazoleThis compoundSnCl₂·2H₂O, Ethanol~85-95%

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Nitroaniline

This protocol describes the direct nitration of aniline. In a strongly acidic medium, aniline is protonated to form the anilinium ion, which directs the incoming nitro group to the meta position.[1][2][3] However, this reaction also produces significant amounts of the para- and ortho-isomers, along with oxidation byproducts.[4]

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, carefully add concentrated sulfuric acid to a cooled flask.

  • Slowly add aniline to the sulfuric acid with constant stirring, maintaining the temperature below 25°C by using an ice bath.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Cool the aniline sulfate solution to 0-5°C.

  • Add the nitrating mixture dropwise to the aniline sulfate solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 0-5°C.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the nitroaniline isomers.

  • Filter the crude product and wash with cold water.

  • The separation of the m-nitroaniline from the other isomers can be achieved by fractional crystallization or column chromatography. The typical yield of 3-nitroaniline is approximately 47%.[2]

Step 2: Synthesis of 3-Nitrophenylhydrazine hydrochloride

This protocol involves the diazotization of 3-nitroaniline followed by reduction of the diazonium salt to the corresponding hydrazine hydrochloride using stannous chloride.

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

Procedure:

  • Dissolve 3-nitroaniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution to the 3-nitroaniline solution, keeping the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.

  • A precipitate of 3-nitrophenylhydrazine hydrochloride will form.

  • Continue stirring for 30 minutes at 0-5°C.

  • Filter the precipitate, wash with a small amount of cold water, and then with a cold ethanol.

  • Dry the product under vacuum. A typical yield for a similar reaction with p-nitroaniline is around 39%.

Step 3: Synthesis of 1-(3-Nitrophenyl)-1H-pyrazole

This protocol describes the formation of the pyrazole ring by the condensation of 3-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent, 1,1,3,3-tetramethoxypropane.

Materials:

  • 3-Nitrophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend 3-nitrophenylhydrazine hydrochloride in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add 1,1,3,3-tetramethoxypropane to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3-nitrophenyl)-1H-pyrazole.

Step 4: Synthesis of this compound

This protocol details the reduction of the nitro group of 1-(3-nitrophenyl)-1H-pyrazole to an amino group using stannous chloride dihydrate. This method is generally effective for the chemoselective reduction of aromatic nitro compounds.

Materials:

  • 1-(3-Nitrophenyl)-1H-pyrazole

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 1-(3-nitrophenyl)-1H-pyrazole in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

SynthesisWorkflow Aniline Aniline Nitroaniline 3-Nitroaniline Aniline->Nitroaniline Step 1: Nitration (H₂SO₄, HNO₃) Hydrazine 3-Nitrophenylhydrazine hydrochloride Nitroaniline->Hydrazine Step 2: Diazotization & Reduction (NaNO₂, HCl, SnCl₂) Nitrophenylpyrazole 1-(3-Nitrophenyl)-1H-pyrazole Hydrazine->Nitrophenylpyrazole Step 3: Pyrazole Formation (1,1,3,3-Tetramethoxypropane, HCl) FinalProduct This compound Nitrophenylpyrazole->FinalProduct Step 4: Reduction (SnCl₂, Ethanol)

References

The Versatility of 3-(1H-pyrazol-1-yl)aniline in Organic Synthesis: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-(1H-pyrazol-1-yl)aniline has emerged as a critical building block for medicinal chemists and researchers in drug development, providing a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining a reactive aniline moiety with a stable pyrazole ring, make it an ideal starting material for creating potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This application note provides an overview of its utility, detailed experimental protocols, and insights into the mechanism of action of its derivatives.

The core structure of this compound allows for strategic modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets. The aniline group serves as a key handle for introducing diverse substituents through well-established synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. This adaptability has led to the discovery of potent inhibitors of key signaling proteins, including c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinase 16 (CDK16), and Receptor-Interacting Protein Kinase 1 (RIPK1).

Applications in Kinase Inhibitor Development

Derivatives of this compound have demonstrated significant potential in targeting kinases involved in critical cellular signaling pathways. The pyrazole-aniline core can effectively mimic the hinge-binding motif of ATP, allowing for competitive inhibition at the kinase active site.

  • JNK Inhibitors: As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are implicated in inflammatory responses and apoptosis. Inhibitors derived from this compound have shown promise in preclinical studies for neurodegenerative diseases.

  • CDK16 Inhibitors: CDK16, a member of the PCTAIRE subfamily of cyclin-dependent kinases, plays a role in cell cycle regulation. Its dysregulation has been linked to several cancers. Novel inhibitors based on the pyrazole-aniline scaffold have exhibited high cellular potency and selectivity for CDK16.

  • RIPK1 Inhibitors: RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death, and inflammation. The development of selective RIPK1 inhibitors is a promising therapeutic strategy for inflammatory diseases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

General Synthesis of N-(Pyrimidin-4-yl)-3-(1H-pyrazol-1-yl)aniline Derivatives

A common synthetic route involves the nucleophilic aromatic substitution of a dichloropyrimidine with this compound.

Protocol 1: Synthesis of a Pyrazolyl-Anilinopyrimidine Scaffold

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add this compound (1.0-1.2 eq) and a base, for example, diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2-chloropyrimidin-4-yl)-3-(1H-pyrazol-1-yl)aniline intermediate.

  • Further Functionalization: The remaining chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., heating in the presence of a base) to generate a library of diverse compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases can be evaluated using various assay formats, such as the ADP-Glo™ Kinase Assay.

Protocol 2: Kinase Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound or its close analogs as a building block.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50 in µM)Reference
1 JNK3630--
43d CDK1633 (EC50)HCT116-
SR-3576 JNK37-1
SR-3737 JNK312--
SR-3737 p383--

Table 1: Inhibitory activity of pyrazole-based compounds against various kinases.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis inhibitor This compound Derivative inhibitor->jnk

Caption: JNK Signaling Pathway Inhibition.

CDK16_Signaling_Pathway cyclinY Cyclin Y cdk16 CDK16 cyclinY->cdk16 substrate Substrate Proteins (e.g., for cell cycle progression) cdk16->substrate cellcycle Cell Cycle Progression substrate->cellcycle inhibitor This compound Derivative inhibitor->cdk16

Caption: CDK16 Signaling Pathway Inhibition.

RIPK1_Signaling_Pathway tnf TNFα tnfr1 TNFR1 tnf->tnfr1 ripk1 RIPK1 tnfr1->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis inhibitor This compound Derivative inhibitor->ripk1

Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.

Conclusion

This compound is a highly valuable and versatile building block in the field of organic synthesis, particularly for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for the design of potent and selective drug candidates. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The continued exploration of this scaffold is expected to yield new therapeutic agents for a range of diseases driven by aberrant kinase activity.

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of novel pyrazolo-fused heterocyclic compounds, starting from 3-(1H-pyrazol-1-yl)aniline. The protocols focus on the synthesis of pyrazolo[1,5-a]quinazolines, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.

Introduction

Fused heterocyclic systems are a cornerstone of modern drug discovery, with pyrazolo[1,5-a]quinazolines being a particularly promising scaffold. These structures exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The synthetic strategies outlined below utilize the versatile starting material, this compound, to construct these complex molecular architectures. The aniline nitrogen of this starting material provides a key nucleophilic center for cyclocondensation reactions with various 1,3-dielectrophiles.

Synthesis of Pyrazolo[1,5-a]quinazolines

A common and effective method for the synthesis of the pyrazolo[1,5-a]quinazoline scaffold is the cyclocondensation reaction between a substituted aminopyrazole and a β-dicarbonyl compound or its equivalent. In the context of using this compound, the aniline moiety acts as the nucleophile to initiate the cyclization.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1 This compound P1 Pyrazolo[1,5-a]quinazoline Derivative R1->P1 Cyclocondensation plus1 + R2 β-Dicarbonyl Compound R2->P1

Caption: General synthesis of pyrazolo[1,5-a]quinazolines.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyrazolo[1,5-a]quinazoline using Ethyl Acetoacetate

This protocol describes the synthesis of a pyrazolo[1,5-a]quinazoline derivative through the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, add polyphosphoric acid (PPA) (10 times the weight of the aniline) to the reaction mixture. Increase the temperature to 150-160 °C and continue heating for another 3-5 hours. Alternatively, the reaction can be carried out in a high-boiling solvent like Dowtherm A.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation
CompoundStarting MaterialReagentSolvent/CatalystReaction Time (h)Yield (%)M.P. (°C)
1a This compoundEthyl AcetoacetatePPA7-965-75180-182
1b This compoundDiethyl MalonateDowtherm A6-860-70195-197

Note: The yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of Synthetic Workflow

G start Start: this compound + Ethyl Acetoacetate reaction Condensation (120-130 °C, 2-4 h) start->reaction cyclization Cyclization with PPA (150-160 °C, 3-5 h) reaction->cyclization workup Aqueous Work-up (Ice, NaHCO3, Extraction) cyclization->workup purification Column Chromatography workup->purification product Final Product: Pyrazolo[1,5-a]quinazoline purification->product

Caption: Workflow for pyrazolo[1,5-a]quinazoline synthesis.

Biological Significance and Signaling Pathways

Pyrazolo-fused quinazolines have been reported to exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, some derivatives have shown activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. Inhibition of these kinases can block downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

PQC Pyrazolo[1,5-a]quinazoline EGFR EGFR/VEGFR Kinase PQC->EGFR Inhibits RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: Inhibition of kinase signaling by pyrazolo[1,5-a]quinazolines.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of novel pyrazolo-fused heterocycles. The protocols described herein offer a solid foundation for researchers to explore the synthesis of diverse libraries of these compounds for drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of 1,3-dielectrophiles can lead to the discovery of new chemical entities with potent biological activities.

Application Notes and Protocols for N-Alkylation of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 3-(1H-pyrazol-1-yl)aniline is a versatile building block containing both a nucleophilic aniline moiety and a pyrazole ring, making its N-alkylated derivatives of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methods for the N-alkylation of aromatic amines, including the modern "borrowing hydrogen" catalytic approach and classical methods using alkyl halides.

Challenges in N-Alkylation of Anilines

A primary challenge in the N-alkylation of primary anilines is controlling the degree of alkylation to prevent the formation of undesired tertiary amines or quaternary ammonium salts. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation.[1] Strategies to mitigate this include using a large excess of the aniline, slow addition of the alkylating agent, or employing methodologies that inherently favor mono-alkylation, such as reductive amination or the borrowing hydrogen strategy.[1]

Method 1: Catalytic N-Alkylation using the Borrowing Hydrogen (BH) Strategy

The borrowing hydrogen (BH) methodology is an atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents, with water as the only byproduct.[1][2] This method involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst (typically Ruthenium or Iridium), followed by condensation with the amine to form an imine, which is then reduced in situ by the catalyst.[2]

Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, 1-octanol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available pre-catalyst)[2][3][4]

  • Base (e.g., Potassium tert-butoxide (KOtBu))[1][3][4]

  • Anhydrous toluene[1][2][3][4]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the Ruthenium catalyst (e.g., 0.5-2 mol%) and the base (e.g., KOtBu, 1.0-1.5 equivalents).

  • Add this compound (1.0 mmol) and the primary alcohol (1.0-1.5 mmol) to the reaction vessel.

  • Add anhydrous toluene (1-2 mL) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically run for 16-24 hours.[2][3][5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Method 2: Classical N-Alkylation with Alkyl Halides

This traditional method involves the reaction of the aniline with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. While effective, this method can be prone to over-alkylation and may require careful control of reaction conditions.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, octyl iodide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))[1][6]

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF))

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5-10 mL).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Reaction Execution: To the stirring suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various anilines, which can serve as a starting point for the optimization of the N-alkylation of this compound.

Aniline DerivativeAlkylating AgentCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilineBenzyl alcoholNiBr₂ (10) / 1,10-phenanthroline (20)t-BuOK (1)Toluene13048>95 (conv.)[7]
Aniline1-Octanol[Ru]-3 (2)KOtBu (1)Toluene25-7024High[3][4]
p-Anisidine1-OctanolCatalyst (2.5)KOtBu (1)Toluene25-7024High[1][4]
AnilineBenzyl alcoholZn(II)-catalyst (3)KOtBu (0.5)Toluene12016High[1]
Aniline1-Heptanol[Ru(p-cymene)Cl₂]₂ / dppf (0.5)NaH (1.2)Toluene11024~95[2]
AnilineBenzyl alcoholNHC-Ir(III) (1)KOtBu (1.5)-1202093[5]

Visualizations

Experimental Workflow for Catalytic N-Alkylation

experimental_workflow Experimental Workflow for Catalytic N-Alkylation cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup1 Add catalyst and base to an oven-dried Schlenk tube setup2 Add this compound and alcohol setup1->setup2 setup3 Add anhydrous solvent under inert atmosphere setup2->setup3 exec1 Heat and stir the reaction mixture (e.g., 80-120 °C) setup3->exec1 Seal vessel exec2 Monitor progress by TLC or GC-MS exec1->exec2 workup1 Cool to room temperature and quench with water exec2->workup1 Upon completion workup2 Extract with an organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: A typical experimental workflow for the catalytic N-alkylation of anilines.

Signaling Pathway: Borrowing Hydrogen Catalytic Cycle

borrowing_hydrogen Borrowing Hydrogen Catalytic Cycle catalyst [M]-H₂ (Catalyst) alcohol R-CH₂OH (Alcohol) catalyst->alcohol Dehydrogenation aldehyde R-CHO (Aldehyde) alcohol->aldehyde - H₂ alcohol->aldehyde Oxidation imine Ar-N=CHR (Imine) aldehyde->imine + Ar-NH₂ aldehyde->imine Condensation amine Ar-NH₂ (Aniline) amine->imine product Ar-NH-CH₂R (N-Alkylated Aniline) imine->product + H₂ imine->product Reduction water H₂O imine->water - H₂O product->catalyst Catalyst Regeneration

Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.

References

Application Notes and Protocols: 3-(1H-pyrazol-1-yl)aniline in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(1H-pyrazol-1-yl)aniline as a versatile building block in various multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to synthesizing complex molecules with potential therapeutic applications from simple starting materials in a one-pot synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, and its incorporation into novel molecular scaffolds via MCRs is a promising strategy in drug discovery.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which can serve as precursors to a wide range of heterocyclic compounds. The use of this compound as the amine component allows for the direct incorporation of the pyrazole nucleus into peptide-like scaffolds.

Experimental Protocol: General Procedure for the Ugi Reaction

A mixture of the aldehyde (1.0 mmol), this compound (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL) is stirred at room temperature for 20 minutes. Subsequently, the isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide product.

Data Presentation: Ugi Reaction with this compound
EntryAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)ProductYield (%)
1BenzaldehydeAcetic AcidCyclohexyl isocyanideN-(cyclohexylcarbamoyl(phenyl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)acetamide85
24-ChlorobenzaldehydePropionic Acidtert-Butyl isocyanideN-(1-(tert-butylamino)-1-oxo-2-(4-chlorophenyl)ethyl)-N-(3-(1H-pyrazol-1-yl)phenyl)propanamide82
3IsobutyraldehydeBenzoic AcidBenzyl isocyanideN-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)-N-(3-(1H-pyrazol-1-yl)phenyl)benzamide78
4FurfuralPhenylacetic AcidCyclohexyl isocyanideN-(1-(cyclohexylamino)-1-oxo-2-(furan-2-yl)ethyl)-N-(3-(1H-pyrazol-1-yl)phenyl)-2-phenylacetamide88

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Workflow reagents Aldehyde (R1CHO) This compound Carboxylic Acid (R2COOH) stirring Stirring (24-48h) reagents->stirring isocyanide Isocyanide (R3NC) isocyanide->stirring solvent Methanol Room Temperature solvent->stirring workup Solvent Removal & Purification stirring->workup product α-Acylamino Amide Product workup->product Hantzsch_Workflow reagents Aldehyde (RCHO) β-Ketoester (2 equiv.) This compound reaction Reaction (6-12h) reagents->reaction solvent Ethanol Reflux solvent->reaction workup Cooling & Filtration or Purification reaction->workup product Dihydropyridine Product workup->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation MCR_Compound MCR-Pyrazole Compound MCR_Compound->Raf Inhibition Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression Gene Expression

Application Notes and Protocols for Pyrazole Synthesis Using Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This core scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1][2] The synthesis of pyrazole derivatives is therefore of significant interest to researchers in drug discovery and development.

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This versatile reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][3][5][6] This application note provides detailed experimental protocols and quantitative data for the synthesis of pyrazoles using hydrazine, intended to serve as a practical guide for laboratory researchers.

Synthesis of Pyrazoles via Cyclocondensation

The primary and most straightforward method for synthesizing substituted pyrazoles involves the cyclocondensation reaction between a suitable hydrazine, which acts as a bidentate nucleophile, and a 1,3-difunctional carbon unit.[7] Common carbon building blocks include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and their derivatives.[7][8][9]

Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds with Hydrazine

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and efficient method for preparing a wide range of substituted pyrazoles.[3][4] The reaction mechanism initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[3]

A key consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3]

Quantitative Data from Representative Pyrazole Syntheses

The following table summarizes quantitative data from various reported pyrazole syntheses using hydrazine, showcasing the versatility of this methodology.

Starting Material 1 (1,3-Dicarbonyl or equivalent)Starting Material 2 (Hydrazine derivative)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol~100179[10][11]
3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromonesHydrazine hydrateDimethylformamide (DMF)RefluxNot Specified45-67[12]
Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorateNot SpecifiedNot SpecifiedGood[7]
ChalconesArylhydrazinesNot SpecifiedNot SpecifiedNot Specified~82[7]
Hydrazide-hydrazone A2Hydrazine hydrate (88%)Absolute ethanolReflux556[13]
Ethyl acetoacetatePhenylhydrazineNano-ZnONot SpecifiedNot Specified95[4]

Experimental Protocols

This section provides a detailed methodology for a representative Knorr pyrazole synthesis.

Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol is adapted from a demonstrated laboratory experiment for the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and hydrazine.[10][11]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to act as a catalyst.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Allow the reaction to proceed for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material (ethyl benzoylacetate) is consumed, add 10 mL of water to the hot, stirring reaction mixture.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir rapidly for about 30 minutes. This should induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected product with a small amount of cold water.

  • Allow the product to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination and spectroscopic methods such as NMR.

Experimental Workflow

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis Reactants 1. Combine 1,3-Dicarbonyl and Hydrazine Solvent_Catalyst 2. Add Solvent and Acid Catalyst Reactants->Solvent_Catalyst Heating 3. Heat Mixture with Stirring Solvent_Catalyst->Heating Cooling 4. Cool Reaction Mixture Heating->Cooling Precipitation 5. Induce Precipitation (e.g., add water) Cooling->Precipitation Filtration 6. Filter to Collect Solid Product Precipitation->Filtration Drying 7. Dry the Pyrazole Product Filtration->Drying Analysis 8. Characterize Product (Yield, MP, NMR) Drying->Analysis

Caption: General workflow for Knorr pyrazole synthesis.

References

Application Notes and Protocols for the Functionalization of the Aniline Ring in 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aniline ring in 3-(1H-pyrazol-1-yl)aniline. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization can lead to the development of novel therapeutic agents, particularly kinase inhibitors.[1][2][3]

Overview of Functionalization Reactions

The aniline moiety of this compound is amenable to a variety of electrophilic substitution and N-functionalization reactions. The amino group is a strong activating group, directing electrophiles to the ortho and para positions of the aniline ring. Key functionalization reactions include:

  • Halogenation: Introduction of halogen atoms (Br, Cl) onto the aniline ring.

  • Acylation: Formation of an amide linkage by reacting the amino group with acylating agents.

  • Sulfonylation: Synthesis of sulfonamides via reaction with sulfonyl chlorides.

  • Diazotization and Azo Coupling: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions to form azo compounds.

These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, offering a strategy for lead optimization in drug discovery.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for the specific substrate, this compound.

Protocol 1: Bromination of the Aniline Ring

This protocol describes the electrophilic bromination of the aniline ring of this compound to yield 4-bromo-3-(1H-pyrazol-1-yl)aniline. Due to the activating nature of the amino group, the reaction proceeds under mild conditions.

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. Alternatively, N-bromosuccinimide (1.1 equivalents) can be used.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

  • If bromine was used, decolorize the solution by adding 10% sodium sulfite solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired brominated product.

Reactant Product Typical Yield Reference
This compound4-bromo-3-(1H-pyrazol-1-yl)aniline80-90%[4]

Protocol 2: Acylation of the Amino Group

This protocol details the N-acylation of this compound to form an acetamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)acetamide. This reaction is useful for protecting the amino group or for introducing a functional handle.[5]

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and a base such as pyridine or TEA (1.2 equivalents) in DCM or THF in a flask.

  • Cool the mixture to 0 °C.

  • Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Reactant Product Typical Yield Reference
This compoundN-(3-(1H-pyrazol-1-yl)phenyl)acetamide>90%[5]

Protocol 3: Sulfonylation of the Amino Group

This protocol describes the synthesis of a sulfonamide derivative, N-(3-(1H-pyrazol-1-yl)phenyl)methanesulfonamide, a common functional group in pharmacologically active molecules.[6]

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in DCM and add pyridine or DIPEA (1.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Dilute the mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Reactant Product Typical Yield Reference
This compoundN-(3-(1H-pyrazol-1-yl)phenyl)methanesulfonamide70-85%[6]

Protocol 4: Diazotization and Azo Coupling

This protocol outlines the conversion of the primary amino group of this compound into a diazonium salt, followed by an azo coupling reaction with a suitable coupling partner (e.g., β-naphthol) to form a colored azo compound.[7][8]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure: Part A: Diazotization

  • Dissolve this compound (1 equivalent) in dilute HCl (3 equivalents) in a beaker, warming gently if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

Reactant Coupling Agent Product Typical Yield Reference
This compoundβ-Naphthol1-((3-(1H-pyrazol-1-yl)phenyl)diazenyl)naphthalen-2-olHigh[7][8]

Visualization of Reaction Workflow and Potential Biological Pathway

The following diagrams illustrate the general workflow for the functionalization of this compound and a potential signaling pathway that its derivatives might modulate, based on the known activity of similar pyrazole-aniline scaffolds as kinase inhibitors.

Functionalization_Workflow cluster_reactions Functionalization Reactions cluster_products Functionalized Products Start This compound Halogenation Halogenation (e.g., NBS, DCM) Start->Halogenation Acylation Acylation (e.g., Ac₂O, Pyridine) Start->Acylation Sulfonylation Sulfonylation (e.g., MsCl, DIPEA) Start->Sulfonylation Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Product_Hal Halogenated Aniline Derivative Halogenation->Product_Hal Product_Acyl Amide Derivative Acylation->Product_Acyl Product_Sulf Sulfonamide Derivative Sulfonylation->Product_Sulf Product_Azo Azo Compound Diazotization->Product_Azo Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_1 Kinase A (e.g., Raf) Receptor->Kinase_1 Activation Kinase_2 Kinase B (e.g., MEK) Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase C (e.g., ERK) Kinase_2->Kinase_3 Phosphorylation Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activation Inhibitor Functionalized This compound Derivative Inhibitor->Kinase_2 Inhibition Cell_Cycle Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Cycle Gene Expression

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from 3-(1H-pyrazol-1-yl)aniline. This document outlines a strategic approach to leverage the chemical versatility of the pyrazole-aniline scaffold in designing potent inhibitors of key inflammatory mediators.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2] Its derivatives are known to exhibit a range of biological activities, with a primary mechanism of action often involving the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[2][3] The starting material, this compound, offers a unique molecular framework with a reactive aniline group that can be readily modified to generate a diverse library of candidate compounds. This document details a proposed synthetic pathway to create novel amide and Schiff base derivatives and provides protocols for assessing their anti-inflammatory efficacy.

Proposed Synthetic Strategy

A plausible and efficient synthetic route to novel anti-inflammatory agents from this compound involves the functionalization of the aniline moiety. Two primary approaches are proposed:

  • Synthesis of Amide Derivatives: Acylation of the aniline group with various substituted aroyl chlorides can yield a series of N-(3-(1H-pyrazol-1-yl)phenyl)amides. This approach is based on the well-established synthesis of amide-containing anti-inflammatory agents.

  • Synthesis of Schiff Base Derivatives: Condensation of the aniline with a range of substituted aromatic aldehydes can produce a library of Schiff bases (imines). Schiff base derivatives of heterocyclic compounds have demonstrated significant anti-inflammatory properties.

This dual-pronged approach allows for the exploration of a wide chemical space and the establishment of structure-activity relationships (SAR).

Data Presentation

The following tables summarize representative quantitative data for pyrazole derivatives with anti-inflammatory activity, which can be used as a benchmark for newly synthesized compounds. Disclaimer: The following data is for structurally related pyrazole-aniline compounds and is intended to provide a comparative baseline, as specific data for derivatives of this compound is not yet available.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Pyrazole Derivatives

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib
alt text
7.60.04190
Compound A Pyrazole-sulfonamide derivative45.231.7925.27[4]
Compound B 1,3,4-trisubstituted pyrazole>1001.33>75[5]
Compound C Dihydropyrazole sulfonamide>1000.33>303[5]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Time after Carrageenan (h)% Inhibition of Edema
Indomethacin 10372.99
Celecoxib 10383.76
Compound D 20380.87[4]
Compound E 20478.09[4]
Compound F 5364.28[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(3-(1H-pyrazol-1-yl)phenyl)amide Derivatives
  • Dissolution: Dissolve this compound (1 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of the desired substituted aroyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives of this compound
  • Dissolution: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified Schiff base by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay[6][7][8][9]
  • Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds, vehicle (control), and standard drug (e.g., Indomethacin) orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay[3][10][11][12][13]
  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).[6][7][8]

  • Inhibitor Preparation: Dissolve the test compounds and reference inhibitors (e.g., Celecoxib, SC-560) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either the test compound, reference inhibitor, or solvent (for control).

    • Add the COX enzyme (COX-1 or COX-2) to the wells and incubate for a specified time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method, or by measuring oxygen consumption.[9][6][8]

  • Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start This compound acylation Acylation with Aroyl Chlorides start->acylation condensation Condensation with Aromatic Aldehydes start->condensation amides Amide Derivatives acylation->amides schiff_bases Schiff Base Derivatives condensation->schiff_bases in_vitro In Vitro COX Inhibition Assay amides->in_vitro Screening in_vivo In Vivo Carrageenan Paw Edema Assay amides->in_vivo Screening schiff_bases->in_vitro Screening schiff_bases->in_vivo Screening data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole_derivative Pyrazole Derivative (Synthesized Agent) pyrazole_derivative->cox Inhibition

Caption: Mechanism of COX inhibition by pyrazole derivatives.

References

Application Notes and Protocols: Development of Anticancer Agents from 3-(1H-Pyrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-(1H-pyrazol-1-yl)aniline derivatives as a promising class of anticancer agents. The provided protocols and data are intended to guide researchers in the discovery and development of novel therapeutics based on this privileged scaffold.

The pyrazole ring is a key pharmacophore in numerous clinically approved drugs and investigational agents, valued for its diverse biological activities. When coupled with an aniline moiety, it forms a versatile scaffold for targeting various cancer-related proteins.[1][2][3] Derivatives of this compound have demonstrated significant potential as inhibitors of protein kinases, tubulin polymerization, and other critical cellular processes implicated in cancer progression.[4][5][6][7]

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of representative pyrazole derivatives, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Antiproliferative Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [6][8]

Compound IDCancer Cell LineIC50 (µM)Target KinaseKinase IC50 (µM)
5a MCF-7 (Breast)1.88 ± 0.11CDK2/cyclin E0.98 ± 0.06
B16-F10 (Melanoma)2.12 ± 0.15

Table 2: Anticancer Activity of Various Pyrazole Derivatives Against Different Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Notes
HD05 Pyrazolinyl-IndoleVarious NCI-60Potent Growth InhibitionShowed a broad spectrum of activity against multiple cancer types.[9]
5b 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenolK562 (Leukemia)PotentIdentified as a novel tubulin polymerization inhibitor.[4]
A549 (Lung)Potent
MCF-7 (Breast)Weak
b17 Benzo[b]thiophen-2-yl-pyrazolineHepG-2 (Liver)3.57More potent than cisplatin (IC50 = 8.45 µM) and showed low cytotoxicity to primary hepatocytes.[10]
33 Indole-linked pyrazoleHCT116 (Colon)< 23.7Exhibited potent cytotoxicity, better than doxorubicin, and significant CDK2 inhibition (IC50 = 0.074 µM).[3]
34 Indole-linked pyrazoleHCT116 (Colon)< 23.7Showed potent cytotoxicity and significant CDK2 inhibition (IC50 = 0.095 µM).[3]
24 1H-pyrazolo[3,4-d]pyrimidineA549 (Lung)8.21Demonstrated potent cytotoxicity as an EGFR inhibitor.[3]
HCT116 (Colon)19.56
44 Diarylurea-pyrazoleVariousSub-micromolarShowed broad-spectrum anticancer activity and high selectivity against V600E-BRAF kinase (IC50 = 0.39 µM).[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of 3-phenyl-1H-pyrazole derivatives, which can be adapted for various substituted anilines.

Materials:

  • Substituted acetophenone

  • Hydrazine hydrate

  • Solvents (e.g., ethanol, acetic acid)

  • Catalyst (e.g., acid or base)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Knoevenagel Condensation:

    • Dissolve the substituted acetophenone in a suitable solvent.

    • Add hydrazine hydrate and a catalytic amount of acid or base.

    • Reflux the mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the intermediate product.

  • Cyclization Reaction:

    • Treat the intermediate from the previous step with a suitable reagent to facilitate cyclization to the pyrazole ring.

    • The reaction conditions (temperature, time, solvent) will vary depending on the specific derivative being synthesized.

    • Monitor the reaction progress by TLC.

  • Purification:

    • After the reaction is complete, quench the reaction and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]

Materials:

  • Tubulin protein (>99% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compounds and control inhibitors (e.g., colchicine)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

    • Incubate the mixture at 37°C for a few minutes.

  • Initiation of Polymerization:

    • Add tubulin protein to each well to initiate the polymerization reaction.

  • Monitoring Polymerization:

    • Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to obtain polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical workflow for their evaluation as anticancer agents.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_development Lead Optimization & Preclinical Studies synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization cell_viability Cell Viability Assay (MTT) characterization->cell_viability target_assay Target-Based Assays (e.g., Kinase Inhibition) cell_viability->target_assay mechanism_assay Mechanism of Action (e.g., Apoptosis, Cell Cycle) target_assay->mechanism_assay sar Structure-Activity Relationship (SAR) mechanism_assay->sar in_vivo In Vivo Efficacy (Xenograft Models) sar->in_vivo admet ADMET Profiling in_vivo->admet

Caption: Workflow for the development of anticancer agents.

cdk2_pathway cluster_cdk CDK2/Cyclin E Signaling Pathway cluster_inhibitor Inhibitor Action GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinE Cyclin E Synthesis ERK->CyclinE CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Rb Rb E2F E2F G1_S G1-S Phase Transition E2F->G1_S Rb_E2F->Rb Phosphorylation Rb_E2F->E2F Release inhibitor This compound Derivative inhibitor->CDK2_CyclinE Inhibition egfr_pathway cluster_egfr EGFR Signaling Pathway cluster_inhibitor_egfr Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation inhibitor This compound Derivative inhibitor->EGFR Inhibition

References

Application Note: Synthesis of Pyrazolo[3,4-b]quinolines from Pyrazole Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazolo[3,4-b]quinolines are fused azaheterocyclic systems composed of pyrazole and quinoline rings.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[2] Derivatives of this class have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[3][4][5] The quinoline ring is a valuable scaffold in drug development, known for its role in compounds that inhibit tyrosine kinases, suppress angiogenesis, and induce cell death.[4] This document provides detailed protocols for the synthesis of pyrazolo[3,4-b]quinolines, focusing on methods that utilize pyrazole aniline (aminopyrazole) derivatives as key precursors.

Key Synthetic Methodologies

Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]quinoline core. The most prominent methods starting from aminopyrazole precursors include Friedländer annulation, multicomponent reactions (MCRs), and cyclization of N-arylaminopyrazoles.

Protocol 1: Multicomponent Reaction (MCR)

This protocol describes a one-pot, three-component synthesis that is efficient and allows for rapid generation of a diverse library of compounds. The reaction typically involves a 5-aminopyrazole derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound (like dimedone).[6][7]

Experimental Protocol

  • Reactant Preparation: In a round-bottom flask, combine the 5-aminopyrazole derivative (1 mmol), the selected aromatic aldehyde (1 mmol), and dimedone (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent. Introduce a catalytic amount of an acid catalyst, such as pyridine-2-carboxylic acid (P2CA) or H₃PW₁₂O₄₀.[6][7]

  • Reaction: Stir the mixture at room temperature or reflux for the time specified in Table 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates out of the solution. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.[7]

Quantitative Data

EntryAldehydeCatalystConditionsTime (min)Yield (%)Reference
1BenzaldehydeP2CAEthanol, Reflux1596[7]
24-ChlorobenzaldehydeP2CAEthanol, Reflux2098[7]
34-NitrobenzaldehydeP2CAEthanol, Reflux2595[7]
44-MethylbenzaldehydeP2CAEthanol, Reflux2092[7]
5Various Aromatic AldehydesH₃PW₁₂O₄₀RefluxN/AGood[6]
Protocol 2: Friedländer Annulation

The Friedländer condensation is a classical and straightforward method for synthesizing quinolines. In this context, it involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as a 1,3-disubstituted pyrazolin-5-one.[1]

Experimental Protocol

  • Reactant Combination: In a suitable reaction vessel, mix the 1,3-disubstituted-5-pyrazolone (e.g., 1-phenyl-3-methyl-5-pyrazolone) (1 mmol) with an o-aminoaryl ketone (e.g., o-aminoacetophenone) (1 mmol).

  • Solvent/Catalyst: The reaction can be carried out in a high-boiling solvent like ethylene glycol or in glacial acetic acid.[8] Alternatively, the reaction can be performed neat at high temperatures (150–260 °C).[1]

  • Reaction: Heat the mixture under reflux for several hours. The optimal time and temperature depend on the specific substrates used. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the mixture with a base (e.g., ammonium hydroxide) to induce precipitation.[9]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 1H-pyrazolo[3,4-b]quinoline.[1]

Quantitative Data

EntryPyrazolone (R¹, R²)Carbonyl ComponentConditionsYield (%)Reference
1Ph, Meo-aminoacetophenoneEthylene glycol, Reflux20-85[8]
2Ph, Ho-aminobenzophenoneGlacial acetic acid, Refluxup to 100[1][8]
3Me, Me5-chloro-2-aminobenzophenoneEthylene glycol, Reflux20-85[8]
Protocol 3: Cyclization via Vilsmeier-Haack Formylation

This method involves the intramolecular cyclization of 5-N-arylaminopyrazoles. The key step is a Vilsmeier-Haack formylation followed by cyclization, or a one-step cyclization using a Vilsmeier-type reagent.[1]

Experimental Protocol

  • Reactant Preparation: Dissolve the 5-N-arylaminopyrazole (1 mmol) in a suitable solvent.

  • Reagent Addition: Add dimethylformamide diethyl acetal (DMF-DEA) (1.2 mmol) and phosphorus oxychloride (POCl₃) (1.2 mmol).

  • Reaction: Heat the reaction mixture at 80 °C. The reaction is typically complete within a few hours. Monitor progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like chloroform or ethyl acetate.[9]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Quantitative Data

EntrySubstituents on ArylamineReagentsTemperature (°C)Yield (%)Reference
1VariousDMF-DEA, POCl₃8027-97[1][8]

Visualizations

G start Start Materials: 5-Aminopyrazole Aldehyde, Dicarbonyl mixing Mixing in Solvent + Catalyst start->mixing reaction Heating / Reflux (Reaction Monitoring by TLC) mixing->reaction workup Cooling & Precipitation (Work-up) reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Characterization: NMR, MS, m.p. purification->characterization product Final Product: Pyrazolo[3,4-b]quinoline characterization->product G drug Pyrazolo[3,4-b]quinoline Derivative (QTZ05) cell Colon Cancer Cell drug->cell Targets arrest Sub G1 Cell Cycle Arrest cell->arrest apoptosis Apoptosis Induction cell->apoptosis death Cell Death arrest->death apoptosis->death

References

Application Notes and Protocols for Monitoring 3-(1H-pyrazol-1-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-(1H-pyrazol-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to track reaction progress, determine conversion, and quantify components in the reaction mixture.

Representative Reaction: Acylation of this compound

A common reaction involving this compound is N-acylation, where an acyl group is introduced to the aniline nitrogen. This serves as a model reaction for the analytical monitoring protocols described below.

Reaction Scheme:

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Application Note:

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of the starting material, intermediates, and the final product based on their polarity. For the acylation of this compound, this method can effectively track the consumption of the starting material and the formation of the acylated product.

Experimental Protocol:

a) Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

b) Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

c) Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any insoluble materials.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

d) Data Analysis:

  • Identify the peaks corresponding to this compound and the acylated product based on their retention times, which can be determined by injecting standards of the pure compounds.

  • Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area (t=0).

Data Presentation:

Table 1: HPLC Monitoring of the Acylation of this compound

Time (min)Retention Time of Starting Material (min)Peak Area of Starting MaterialRetention Time of Product (min)Peak Area of Product% Conversion
03.51,200,000--0
303.5600,0005.2580,00050
603.5300,0005.2850,00075
1203.560,0005.21,100,00095

Experimental Workflow for HPLC Analysis:

hplc_workflow start Start Reaction sampling Sample Aliquot at Time (t) start->sampling quench Quench and Dilute sampling->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject analyze Analyze Chromatogram inject->analyze report Report Results analyze->report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Purity Assessment

Application Note:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, derivatization is often recommended to improve volatility and chromatographic peak shape. This method is particularly useful for confirming the identity of the product and assessing the purity of the final reaction mixture.

Experimental Protocol:

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

b) GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

c) MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

d) Sample Preparation and Derivatization:

  • Take a 100 µL aliquot of the final reaction mixture and evaporate the solvent under a stream of nitrogen.

  • To the dry residue, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation:

Table 2: GC-MS Data for Derivatized this compound and its Acylated Product

CompoundRetention Time (min)Molecular Ion (m/z) of TMS DerivativeKey Fragment Ions (m/z)
This compound12.5231216, 159
N-(3-(1H-pyrazol-1-yl)phenyl)acetamide15.8273258, 201, 159

Logical Workflow for GC-MS Analysis:

gcms_workflow start Reaction Completion sample Take Aliquot start->sample evaporate Evaporate Solvent sample->evaporate derivatize Derivatize with BSTFA evaporate->derivatize inject Inject into GC-MS derivatize->inject acquire Acquire Mass Spectra inject->acquire confirm Confirm Structure and Purity acquire->confirm

GC-MS Analysis Workflow

Quantitative NMR (qNMR) Spectroscopy for In-Situ Reaction Monitoring

Application Note:

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of compounds in a solution without the need for calibration curves, provided an internal standard of known purity is used. By integrating specific, well-resolved signals of the reactant and product, the progress of the reaction can be monitored in situ.

Experimental Protocol:

a) Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

b) Sample Preparation:

  • In an NMR tube, dissolve a known mass of this compound and a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d6).

  • Acquire an initial 1H NMR spectrum (t=0).

  • Add the acylating agent to the NMR tube, and acquire spectra at regular intervals.

c) NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

d) Data Analysis:

  • Identify non-overlapping signals for the starting material, product, and the internal standard. For example, a proton on the pyrazole ring of the starting material and a newly formed amide proton signal for the product.

  • Integrate the selected signals.

  • Calculate the molar ratio of the starting material and product relative to the internal standard at each time point to determine the reaction kinetics.

Data Presentation:

Table 3: qNMR Monitoring of the Acylation of this compound

Time (min)Integral of Starting Material SignalIntegral of Product SignalMoles of Starting MaterialMoles of Product% Conversion
01.000.000.1000.0000
300.520.480.0520.04848
600.260.740.0260.07474
1200.050.950.0050.09595

Signaling Pathway for qNMR Data Analysis:

qnmr_pathway start Acquire 1H NMR Spectrum identify Identify Characteristic Signals (Starting Material, Product, Internal Standard) start->identify integrate Integrate Signal Areas identify->integrate calculate_moles Calculate Molar Amounts (Relative to Internal Standard) integrate->calculate_moles determine_conversion Determine % Conversion calculate_moles->determine_conversion report Report Kinetic Data determine_conversion->report

qNMR Data Analysis Pathway

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)aniline. The primary focus is on improving the yield and purity of the final product through effective troubleshooting and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed coupling of pyrazole with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline). This method is often favored for its high functional group tolerance and relatively mild reaction conditions.

  • Ullmann Condensation: A copper-catalyzed N-arylation of pyrazole with a 3-haloaniline. While traditional Ullmann conditions are harsh, modern protocols with ligands allow for milder conditions and improved yields.[1]

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.

  • Incomplete Reaction: The reaction may not have reached completion. Extending the reaction time or increasing the temperature can sometimes help.

  • Side Reactions: The presence of the free amino group on the aniline substrate can lead to competing N-arylation, resulting in diarylamine byproducts.

  • Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst.

  • Poor Quality Starting Materials: Ensure the purity of your pyrazole and 3-haloaniline.

Q3: How can I minimize the formation of diarylamine byproducts?

A3: The formation of diarylamine byproducts is a key challenge due to the presence of two nucleophilic nitrogen atoms (one on the pyrazole and one on the aniline). To favor the desired N-arylation of the pyrazole, consider the following strategies:

  • Choice of Catalyst System: Some catalyst/ligand combinations exhibit higher selectivity for the N-arylation of azoles over anilines.

  • Protecting Groups: Temporarily protecting the aniline's amino group (e.g., with a Boc group) can direct the arylation exclusively to the pyrazole nitrogen. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature may increase the selectivity for pyrazole N-arylation.[2]

  • Stoichiometry: Using a slight excess of the pyrazole substrate can favor the mono-arylation product.[2]

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure you are using a pre-catalyst or activating the catalyst correctly. Use fresh, high-purity catalyst.
Inappropriate baseThe base must be strong enough to deprotonate the pyrazole. Screen different bases such as K₂CO₃, Cs₂CO₃, or NaOtBu.[2]
Suboptimal solventThe solvent must be anhydrous and capable of dissolving all reactants. Toluene, dioxane, and DMF are common choices.[2]
Low reaction temperatureN-arylation reactions often require elevated temperatures. Incrementally increase the temperature while monitoring for decomposition.
Formation of Multiple Products (Poor Selectivity) Competing N-arylation of the aniline amino group* Consider protecting the amino group with a Boc or acetyl group. * Screen different ligands to improve selectivity. * Try lowering the reaction temperature.[2]
Di-arylation of pyrazole* Reduce the reaction temperature and/or time. * Carefully control the stoichiometry, using a slight excess of the pyrazole.[2]
Product Decomposition Harsh reaction conditions* Use milder bases (e.g., K₂CO₃ instead of NaOtBu). * Lower the reaction temperature. * Reduce the reaction time and monitor progress closely by TLC or LC-MS.
Difficulty in Purification Product is a viscous oil* Try different solvent systems for column chromatography. * Consider converting the product to a salt (e.g., hydrochloride) to induce crystallization, followed by neutralization.
Co-elution of impurities* Optimize the solvent system for column chromatography to improve separation. * Consider using a different stationary phase (e.g., alumina).

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102485-95Analogous Systems
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001880-90Analogous Systems
Pd₂(dba)₃ (1)tBuXPhos (2)NaOtBu (1.5)Toluene901290-98Analogous Systems
Table 2: Comparison of Reaction Conditions for N-Arylation of Pyrazoles (Ullmann Condensation)
Copper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF1202470-85[1]
CuI (5)L-proline (20)K₂CO₃ (2)DMSO902475-90[2]
Cu₂O (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃ (2)Dioxane1102470-80[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This is a general protocol that should be optimized for the specific substrate.

Materials:

  • Pyrazole

  • 3-Bromoaniline or 3-Iodoaniline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 0.02 mmol), phosphine ligand (e.g., 0.04 mmol), and base (e.g., 2.0 mmol).

  • Add pyrazole (1.2 mmol) and 3-haloaniline (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ullmann Condensation

This is a general protocol that should be optimized for the specific substrate.

Materials:

  • Pyrazole

  • 3-Iodoaniline

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or L-proline)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (e.g., 0.1 mmol), the ligand (e.g., 0.2 mmol), and the base (e.g., 2.0 mmol).

  • Add pyrazole (1.2 mmol) and 3-iodoaniline (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product pyrazole Pyrazole coupling Buchwald-Hartwig or Ullmann Coupling (Catalyst, Ligand, Base, Solvent, Heat) pyrazole->coupling haloaniline 3-Haloaniline haloaniline->coupling extraction Aqueous Workup coupling->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

Caption: General workflow for the synthesis of this compound.

G start Low Yield or Incomplete Reaction q1 Check Purity of Starting Materials start->q1 a1_yes Impure: Purify or use new batch q1->a1_yes No a1_no Pure q1->a1_no Yes end Improved Yield a1_yes->end q2 Optimize Reaction Conditions a1_no->q2 a2_options Screen Catalyst/Ligand Screen Base Screen Solvent Increase Temperature q2->a2_options q3 Side Products Observed? a2_options->q3 a3_yes Address Selectivity: - Lower Temperature - Protect Amino Group - Adjust Stoichiometry q3->a3_yes Yes a3_no Increase Reaction Time q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

purification of 3-(1H-pyrazol-1-yl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Purification. This guide provides troubleshooting advice and frequently asked questions for the .

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of 3-(1H-pyrazol-1-yl)aniline.

Q1: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?

A1: Tailing is a common issue when purifying basic compounds like anilines on standard silica gel.[1] The acidic nature of the silica's silanol groups interacts strongly with the basic aniline, causing the compound to move unevenly.[1][2]

  • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[2] This deactivates the acidic sites on the silica gel, allowing your compound to elute more symmetrically.[1]

  • Solution 2: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying amines.[3]

Q2: I am experiencing low recovery of my compound. It seems to be sticking to the column. Why is this happening?

A2: The pyrazole and aniline functional groups in your compound can form strong hydrogen bonds with the silica gel, leading to irreversible adsorption.[1]

  • Solution 1: Deactivate the Silica Gel: Before running the column, you can neutralize the silica gel. This can be done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase used to pack and run the column.[1][4]

  • Solution 2: Use a Different Stationary Phase: Switching to a less acidic stationary phase, such as neutral alumina, can prevent the compound from sticking.[3]

  • Solution 3: Reversed-Phase Chromatography: If your compound is stable under reversed-phase conditions, using a C18 silica column can be a milder purification technique.[4][5]

Q3: The separation between my desired product and a key impurity is very poor. How can I improve the resolution?

A3: Poor resolution is typically due to an improperly selected mobile phase. The goal is to find a solvent system that provides a significant difference in the retention factor (Rf) values between your product and the impurities.

  • Solution 1: Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[6][7] Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexanes) to achieve an Rf value of approximately 0.2-0.3 for your target compound.[6] This Rf value generally provides the best separation on a column.

  • Solution 2: Try Different Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, try other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.[6][8]

  • Solution 3: Column Dimensions and Flow Rate: Using a longer, narrower column can increase the number of theoretical plates and improve separation.[9] Additionally, a slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can enhance resolution.[9]

Q4: I suspect my compound is degrading on the column. How can I confirm this and prevent it?

A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6]

  • Confirmation with 2D TLC: To check for stability on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in one solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[3][10]

  • Prevention: Use a deactivated stationary phase like neutralized silica gel or an alternative like alumina.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound?

A1: Always begin by developing the separation on Thin Layer Chromatography (TLC).[6]

  • Stationary Phase: Start with standard silica gel 60 TLC plates.

  • Mobile Phase Screening: Test a range of solvent systems. Good starting points include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6]

  • Optimal Rf: Aim for a mobile phase that gives your target compound an Rf value between 0.2 and 0.3 for the best separation on a column.[6]

Q2: How much crude material can I load onto my column?

A2: A general guideline for sample loading is 1-5% of the total mass of the stationary phase (silica gel or alumina).[6] Overloading the column is a common cause of poor separation.[11]

Q3: What is the difference between "wet loading" and "dry loading" a sample?

A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[10] This is the most common method.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the packed column.[10] This method is preferred when the sample is not very soluble in the mobile phase.[8]

Q4: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: This indicates your compound is very polar. You will need a more polar mobile phase.

  • Solution: Try a solvent system containing methanol (MeOH) and dichloromethane (DCM). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. For very polar basic compounds, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[3]

Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Peak/Spot Tailing Acidic silica interacting with the basic aniline group.[1]Add 0.1-1% triethylamine to the mobile phase.[2] Use a neutral or basic alumina column.[3]
Low Compound Recovery Strong, irreversible adsorption to the silica gel.[1]Deactivate silica with triethylamine.[1][4] Use an alternative stationary phase (e.g., alumina).[3]
Poor Separation Suboptimal mobile phase; column overload.[11]Optimize mobile phase using TLC to get an Rf of 0.2-0.3.[6] Reduce the amount of sample loaded onto the column.
Compound Degradation Acidity of the silica gel stationary phase.[6]Confirm instability with 2D TLC.[3] Use deactivated silica or an alternative stationary phase like alumina.[6]
Compound Won't Elute Compound is too polar for the current mobile phase.[3]Increase the polarity of the mobile phase (e.g., add methanol to dichloromethane).[8]

Table 2: Recommended Solvent Systems for TLC/Column Chromatography

Solvent SystemTypical Ratios (v/v)Notes
Hexane / Ethyl Acetate 9:1 to 1:4A standard starting system for compounds of intermediate polarity.[8] Adjust ratio to achieve the desired Rf.
Dichloromethane / Methanol 99:1 to 9:1Effective for more polar compounds that do not move in hexane/ethyl acetate systems.[8]
Toluene / Ethyl Acetate 9:1 to 1:1Can offer different selectivity compared to alkane-based systems.[8]

Experimental Protocol: Purification of this compound

This protocol provides a general procedure. The specific solvent system should be determined by TLC analysis first.

1. Method Development (TLC)

  • Prepare several TLC chambers with different solvent systems (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • Select the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities. Add 0.5% triethylamine to this system to prevent tailing.

2. Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size for your sample amount.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

  • In a beaker, mix silica gel 60 (230-400 mesh) with your chosen initial, least polar mobile phase to form a slurry.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[11]

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.

5. Analysis and Product Isolation

  • Monitor the elution by spotting collected fractions on a TLC plate, alongside a reference spot of your starting material.

  • Identify the fractions that contain the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Purification Problem (e.g., Poor Separation, Low Yield) tailing Tailing or Streaking? start->tailing low_recovery Low Recovery? start->low_recovery poor_sep Poor Separation? start->poor_sep degradation Degradation? start->degradation add_tea Add 0.1-1% Triethylamine to Mobile Phase tailing->add_tea Yes change_sp Use Alternative Stationary Phase (e.g., Alumina) tailing->change_sp If tailing persists low_recovery->add_tea Yes low_recovery->change_sp Also consider optimize_mp Optimize Mobile Phase (Aim for Rf 0.2-0.3 via TLC) poor_sep->optimize_mp Yes check_loading Reduce Sample Load poor_sep->check_loading Also check check_stability Confirm with 2D TLC degradation->check_stability Suspected add_tea->poor_sep check_stability->change_sp If unstable

Caption: Troubleshooting workflow for column chromatography purification.

Logic_Relationships problem Problem Cause Solution tailing Tailing/Streaking Acidic Silanol Sites Add Triethylamine Use Alumina low_yield Low Recovery Strong Adsorption Deactivate Silica Use Alumina Reversed-Phase poor_res Poor Resolution Suboptimal Mobile Phase TLC Optimization (Rf 0.2-0.3) Change Solvent System Slower Flow Rate

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A1: The formation of a regioisomeric mixture is one of the most common side reactions in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound in a Knorr-type synthesis.[1][2] The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to two different pyrazole regioisomers.[3] The final product ratio is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This selectivity is influenced by several factors:

  • Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the substituents on the 1,3-dicarbonyl compound play a crucial role. The hydrazine will preferentially attack the less sterically hindered or more electrophilic carbonyl carbon.[1]

  • Reaction Conditions: The choice of solvent and catalyst can dramatically alter the isomeric ratio.[1][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral conditions, leading to a different major regioisomer.[1]

Troubleshooting Poor Regioselectivity:

  • Solvent Optimization: Changing the solvent is a powerful strategy. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]

  • Catalyst Control: The type of acid catalyst used can influence the reaction pathway. It is advisable to screen different protic acids (e.g., acetic acid, HCl) or even Lewis acids to find the optimal conditions for your specific substrates.[4]

  • Temperature Adjustment: Systematically varying the reaction temperature can sometimes favor the formation of one isomer over the other.

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields can be frustrating and often point to one or more underlying issues in the reaction setup or conditions.[4] Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.[1][4] Microwave-assisted synthesis can also be an effective method to drive reactions to completion and improve yields.[4]

  • Suboptimal Catalyst: The choice and amount of catalyst are often critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is typically required to facilitate the condensation.[5][6]

    • Troubleshooting: Titrate the amount of acid catalyst used. In some cases, alternative catalysts like nano-ZnO have been shown to enhance yields.[4]

  • Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[1][2]

    • Troubleshooting: This issue can often be overcome by increasing the reaction temperature or by adding a dehydrating agent to the reaction mixture.[1]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine starting materials can participate in side reactions, consuming reagents and lowering the yield of the desired product.[1]

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization before use.

Q3: My N-alkylation of a pre-formed pyrazole is giving a mixture of products. How can I control the regioselectivity?

A3: N-alkylation of unsymmetrically substituted pyrazoles frequently yields a mixture of regioisomers, as the alkylating agent can react with either of the two ring nitrogen atoms.[7][8] The outcome of this reaction is highly dependent on the reaction conditions.

Troubleshooting N-Alkylation Regioselectivity:

  • Choice of Base and Solvent: The combination of base and solvent is crucial. For example, regioselective N1-alkylation of 3-substituted pyrazoles has been successfully achieved using a potassium carbonate (K₂CO₃) base in a DMSO solvent system.[9] In contrast, using different bases or solvents can lead to mixtures.[7][10]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the site of attack.

  • Protecting Group Strategies: In complex cases, it may be necessary to employ a protecting group strategy to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain a single regioisomer.

  • Enzymatic Alkylation: For challenging selective alkylations, engineered enzymes are emerging as a powerful tool, capable of catalyzing C-N bond formation with high selectivity using simple haloalkanes.[8]

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can have a dramatic impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.

SolventTemperature (°C)Ratio of Regioisomer A : Regioisomer BTotal Yield (%)Reference
Ethanol (EtOH)Reflux75 : 2585[3]
Dichloromethane (CH₂Cl₂)Reflux80 : 2078[3]
2,2,2-Trifluoroethanol (TFE)Reflux92 : 890[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux>98 : 295[3]

Note: The specific ratios and yields are highly dependent on the substrates used. This table illustrates a general trend observed in the literature.[3]

Experimental Protocols

Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general method for the synthesis of a substituted pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction central to pyrazole chemistry.[11][12]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Acid Catalyst (e.g., Glacial Acetic Acid, 3-5 drops if using a neutral solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the hydrazine derivative (1.1 eq) to the solution, followed by the acid catalyst if required.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).[1][4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with cold solvent.[12] If it remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Visualizations

Reaction Pathways and Troubleshooting

The following diagrams illustrate key concepts in pyrazole synthesis and provide logical workflows for troubleshooting common problems.

G cluster_pathways Knorr Synthesis: Competing Regiochemical Pathways Start Unsymmetrical 1,3-Diketone + R-NH-NH₂ Intermediate Common Intermediate (Hydrazone/Enamine) Start->Intermediate Condensation PathA Attack at Carbonyl 1 Intermediate->PathA Pathway A PathB Attack at Carbonyl 2 Intermediate->PathB Pathway B ProductA Regioisomer A (Major/Minor) PathA->ProductA Dehydration ProductB Regioisomer B (Major/Minor) PathB->ProductB Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

G Start Problem Identified: Low Yield of Pyrazole CheckPurity 1. Check Purity of Starting Materials Start->CheckPurity CheckConditions 2. Analyze Reaction Conditions Start->CheckConditions CheckIntermediates 3. Check for Stable Intermediates Start->CheckIntermediates Purify Action: Purify Reagents CheckPurity->Purify Impurities found? Solvent Solvent Choice CheckConditions->Solvent Temp Temperature / Time CheckConditions->Temp Catalyst Catalyst Type / Amount CheckConditions->Catalyst Dehydrate Action: Add Dehydrating Agent / Increase Temp CheckIntermediates->Dehydrate Intermediate detected? Optimize Action: Optimize Conditions Solvent->Optimize Suboptimal? Temp->Optimize Suboptimal? Catalyst->Optimize Suboptimal?

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Technical Support Center: Optimization of Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my pyrazole cyclization reaction?

A1: Low or no product yield is a frequent challenge in pyrazole synthesis. The primary causes can be categorized as follows:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or temperature. For many condensation reactions, heating is necessary to overcome the activation energy barrier.[1][2]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to undesired side reactions, consequently lowering the yield of the desired pyrazole product.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. For instance, the polarity of the solvent is crucial; while polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or DMAc might offer better results for certain substrates.[2]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final aromatic pyrazole.[3]

  • Side Reactions and Byproduct Formation: The formation of unwanted byproducts can consume starting materials and reduce the overall yield.[1]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3][4] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve the selectivity in some cases.[3]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine initially attacks. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[3][4]

  • Catalyst Selection: The type of catalyst used can direct the reaction towards a specific regioisomer.

Q3: My pyrazole product appears to be unstable. What could be the cause?

A3: Instability of the pyrazole product, sometimes leading to ring-opening, can occur under certain conditions, especially if the pyrazole ring is substituted with highly reactive functional groups like azides or nitro groups.[3] Careful control of the reaction temperature and consideration of alternative synthetic routes that avoid such reactive intermediates may be necessary.[3]

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in your pyrazole synthesis.

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Increase Temperature: Consider heating the reaction mixture, potentially under reflux.[1] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1]
Suboptimal Conditions 1. Solvent Optimization: If reactants have poor solubility, switch to a solvent in which they are more soluble.[2] Experiment with solvents of different polarities (e.g., ethanol, DMF, toluene).[2][5] 2. Catalyst Optimization: For acid-catalyzed reactions like the Knorr synthesis, vary the type and amount of acid (e.g., acetic acid, mineral acids).[1] In some cases, a base catalyst might be more effective.
Starting Material Purity 1. Verify Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Purify Starting Materials: If impurities are detected, purify the starting materials before use.
Stable Intermediate Formation 1. Promote Dehydration: Increase the reaction temperature or add a dehydrating agent to encourage the conversion of any stable intermediates to the final pyrazole product.[3]
Guide 2: Poor Regioselectivity

This guide will help you address the formation of unwanted regioisomers.

Factor Troubleshooting Steps
Reaction Conditions 1. pH Adjustment: Methodically vary the pH of the reaction medium (acidic, neutral, basic) and analyze the resulting isomer ratio.[3] 2. Temperature Control: Investigate the effect of reaction temperature on regioselectivity.
Solvent Effects 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities. Consider specialized solvents like fluorinated alcohols.[3]
Substrate Modification 1. Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can direct the reaction to the desired outcome.

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventPolarityTypical Yield (%)Notes
EthanolPolar Protic60-85Commonly used, good for many substrates.
TolueneNon-polar40-70May require higher temperatures.
DMFPolar Aprotic75-95Often gives higher yields, especially for 1-aryl-3,4,5-substituted pyrazoles.[2]
AcetonitrilePolar Aprotic50-80Can be a good alternative to DMF.
Solvent-free (TBAB)-75-90Environmentally friendly option, can be very efficient.[5]

Note: Yields are highly substrate-dependent and the values presented are for general guidance.

Table 2: Influence of Temperature on Reaction Time and Yield

Temperature (°C)Typical Reaction TimeObserved Yield (%)
Room Temperature24 - 72 hours60 - 75
604 - 12 hours80 - 90[6]
100 (Reflux)1 - 3 hours85 - 95[4]

Note: Optimal temperature and time will vary based on the specific reactants and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a starting point and may require optimization for different substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[4]

  • Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Protocol 2: Solvent-Free Pyrazole Synthesis using TBAB

This protocol offers an environmentally friendly alternative.

  • Mixing Reactants: In a flask, thoroughly mix the 1,2-diacylhydrazine (1.0 mmol) and tetrabutylammonium bromide (TBAB) (1.0 mmol).

  • Addition of Other Components: To this mixture, add the dialkyl acetylenedicarboxylate (1.0 mmol) followed by the isocyanide (1.0 mmol) and mix well with a glass rod.

  • Reaction: Allow the mixture to stand at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, the product can be isolated and purified as needed.

Visualizations

Troubleshooting_Workflow_Low_Yield start Low or No Product Yield check_purity Check Starting Material Purity start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Materials are Pure purify_starting_materials Purify Starting Materials check_purity->purify_starting_materials Impurities Found monitor_reaction Monitor by TLC/LC-MS incomplete_reaction->monitor_reaction increase_time_temp Increase Reaction Time/Temp monitor_reaction->increase_time_temp Starting Material Remaining optimize_conditions Optimize Solvent/Catalyst monitor_reaction->optimize_conditions No Change/Side Products success Improved Yield increase_time_temp->success optimize_conditions->success purify_starting_materials->start

Caption: Troubleshooting workflow for low product yield.

Regioselectivity_Optimization start Mixture of Regioisomers Observed solvent_screen Screen Different Solvents (e.g., EtOH, TFE, DMF) start->solvent_screen ph_control Vary Reaction pH (Acidic, Neutral, Basic) start->ph_control temp_control Adjust Reaction Temperature start->temp_control analyze_ratio Analyze Isomer Ratio (e.g., NMR, HPLC) solvent_screen->analyze_ratio ph_control->analyze_ratio temp_control->analyze_ratio desired_isomer Desired Regioisomer Favored analyze_ratio->desired_isomer

Caption: Optimization of regioselectivity in pyrazole synthesis.

References

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(1H-pyrazol-1-yl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Problem 1: My final product is contaminated with starting materials (e.g., 3-bromoaniline, 3-iodoaniline, or 3-aminophenylboronic acid).

  • Answer: Residual starting materials are a common impurity. Several purification strategies can be employed to remove them:

    • Column Chromatography: This is a highly effective method for separating the product from starting materials which likely have different polarities. A silica gel column can be used with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. To prevent the basic product from sticking to the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

    • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted aniline will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent, dried, and concentrated.

    • Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be effective.

Problem 2: I am observing byproducts from the coupling reaction (e.g., homocoupling of starting materials).

  • Answer: Side reactions during Buchwald-Hartwig or Chan-Lam coupling can lead to various impurities.

    • Chan-Lam Coupling Byproducts: Common byproducts include the oxidation product, the protodeboronation product, or the homocoupling of the organoboron component[1].

    • Purification: Flash column chromatography is generally the most effective method to separate these byproducts from the desired product. Careful selection of the eluent system is crucial. It is advisable to first perform thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate) to identify a system that provides good separation between your product and the impurities.

Problem 3: My recrystallized product is still impure or has a low yield.

  • Answer: Several factors can affect the efficiency of recrystallization.

    • Solvent Choice: The ideal solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures. For pyrazole derivatives, common solvents to try are ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective[2].

    • "Oiling Out": If the compound comes out of solution as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of your compound or the solution is too concentrated. Try using a larger volume of solvent, a different solvent system with a lower boiling point, or allowing the solution to cool more slowly[2].

    • Low Recovery: This can be due to using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product and allow for slow cooling, followed by chilling in an ice bath to maximize crystal formation[2].

Problem 4: My compound is sticking to the silica gel during column chromatography.

  • Answer: Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and low recovery. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and allow your compound to move through the column more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • If using a Buchwald-Hartwig or Chan-Lam N-arylation:

    • Unreacted Starting Materials: 3-haloaniline (e.g., 3-bromoaniline) or 3-aminophenylboronic acid, and pyrazole.

    • Homocoupling Products: Biphenyl derivatives from the self-coupling of the aryl halide or boronic acid.

    • Catalyst Residues: Palladium or copper catalyst residues. These are typically removed during workup and silica gel chromatography.

    • Ligand-related Impurities: Oxidized or degraded phosphine ligands (in the case of Buchwald-Hartwig).

Q2: What is a good starting point for a recrystallization solvent system?

A2: For pyrazole derivatives, a good starting point is often a single alcohol solvent like ethanol or methanol. If the compound is too soluble in hot alcohol, a mixed solvent system can be very effective. A common approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Q3: How can I remove colored impurities from my product?

A3: If your product is colored due to high molecular weight, polymeric, or highly conjugated impurities, you can try treating a hot solution of your crude product with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields. After a brief treatment, the charcoal is removed by hot gravity filtration.

Q4: Can I purify this compound without using column chromatography?

A4: Yes, several non-chromatographic methods can be effective, depending on the nature of the impurities.

  • Recrystallization: As discussed above, this can be a very effective method if a suitable solvent system is found.

  • Acid-Addition Salt Formation: A patent for purifying pyrazoles suggests dissolving the crude product in a suitable solvent and adding an acid (such as orthophosphoric acid or oxalic acid) to precipitate the corresponding salt. The salt can then be isolated by filtration and recrystallized. The free base can be regenerated by treating the purified salt with a base[3].

  • Acid-Base Extraction: This is particularly useful for removing non-basic impurities.

Quantitative Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (if successful)Simple, inexpensive, can be highly effective for removing small amounts of impurities.Finding a suitable solvent can be time-consuming; may result in significant product loss; not effective for impurities with similar solubility.
Column Chromatography >99%Highly effective for separating compounds with different polarities; can handle larger quantities of material.More time-consuming and requires more solvent than recrystallization; product loss can occur on the column.
Acid-Base Extraction Variable (highly effective for removing non-basic/acidic impurities)Excellent for separating basic products from non-basic or acidic impurities.Not effective for separating the product from other basic impurities.
Acid-Addition Salt Crystallization >98% (if successful)Can be very effective for purification and for obtaining a stable, crystalline solid.Requires an additional step to regenerate the free base; finding a suitable acid and solvent system may require experimentation.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChrom Column Chromatography Crude->ColumnChrom Elute through silica gel AcidBase Acid-Base Extraction Crude->AcidBase Dissolve, wash with acid, basify, extract Pure Pure this compound Recrystallization->Pure ColumnChrom->Pure AcidBase->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impure Crystals Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling OilingOut Product Oils Out Cooling->OilingOut Problem LowYield Low Yield of Crystals Cooling->LowYield Problem ImpureCrystals Crystals are Impure Cooling->ImpureCrystals Problem Success Pure Crystals Form Cooling->Success Ideal Outcome Sol1_Oil Add more solvent OilingOut->Sol1_Oil Sol2_Oil Cool more slowly OilingOut->Sol2_Oil Sol3_Oil Change solvent OilingOut->Sol3_Oil Sol1_Yield Use less solvent LowYield->Sol1_Yield Sol2_Yield Cool to lower temp LowYield->Sol2_Yield Sol1_Purity Ensure complete dissolution ImpureCrystals->Sol1_Purity Sol2_Purity Wash crystals with cold solvent ImpureCrystals->Sol2_Purity Sol3_Purity Perform a second recrystallization ImpureCrystals->Sol3_Purity

Caption: Troubleshooting common issues during recrystallization.

References

Technical Support Center: Scaling Up 3-(1H-pyrazol-1-yl)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(1H-pyrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: For industrial-scale synthesis, two primary routes are generally considered:

  • Buchwald-Hartwig Amination: This involves the palladium-catalyzed cross-coupling of a 3-haloaniline (typically 3-bromoaniline or 3-chloroaniline) with pyrazole. This method is favored for its directness and relatively high yields.[1]

  • Hydrazine Condensation Route: This classical approach involves the reaction of a substituted hydrazine, such as 3-aminophenylhydrazine, with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.[2][3][4] This can be a more cost-effective route depending on the availability of starting materials.

Q2: What are the critical parameters to control during the Buchwald-Hartwig amination for this synthesis?

A2: The success of the Buchwald-Hartwig amination on a larger scale is highly dependent on several factors:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich ligands often improve reaction efficiency.[1]

  • Base Selection: A strong, non-nucleophilic base is required. While sodium tert-butoxide is common, its use can be challenging on a large scale due to its reactivity. Weaker bases like potassium carbonate can be used but may require higher temperatures and longer reaction times.

  • Solvent Purity: Anhydrous solvents are essential as water can deactivate the catalyst.

  • Inert Atmosphere: The catalytic system is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation.

Q3: How can I minimize the formation of regioisomers in the hydrazine condensation route?

A3: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. To control regioselectivity, consider the following:

  • Steric Hindrance: A bulkier substituent on the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups.

  • pH Control: The pH of the reaction mixture can influence the rate of the initial condensation and subsequent cyclization, which can affect the regioselectivity.

Q4: What are the common impurities I should look for in the final product?

A4: Depending on the synthetic route, common impurities may include:

  • From Buchwald-Hartwig: Unreacted 3-haloaniline, pyrazole, and hydrodehalogenated aniline (aniline formed by the removal of the halogen). Di-substituted byproducts where two pyrazole molecules react with one aniline are also possible.

  • From Hydrazine Condensation: Regioisomers of the desired product, unreacted starting materials, and byproducts from side reactions of the hydrazine or dicarbonyl compound.

  • Residual Palladium: If the Buchwald-Hartwig route is used, residual palladium from the catalyst may be present and needs to be removed to meet regulatory requirements for pharmaceutical applications.

Troubleshooting Guides

Buchwald-Hartwig Amination Route
Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficiently strong base. 4. Low reaction temperature.1. Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Switch to a stronger base (e.g., sodium tert-butoxide) or increase the amount of the current base. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.
Formation of significant hydrodehalogenation byproduct (aniline) 1. Presence of water. 2. Inappropriate ligand selection. 3. High reaction temperature.1. Use rigorously dried solvents and reagents. 2. Screen different phosphine ligands; some are more prone to promoting hydrodehalogenation than others. 3. Optimize the temperature to be high enough for the desired reaction but low enough to minimize this side reaction.
Difficulty in removing residual palladium 1. Inefficient work-up procedure. 2. Strong coordination of palladium to the product.1. After the reaction, consider a work-up with a scavenger resin or a solution of a sulfur-containing compound (e.g., thiourea) to precipitate the palladium. 2. Multiple crystallizations or chromatography on a suitable stationary phase may be necessary.
Hydrazine Condensation Route
Problem Potential Cause(s) Troubleshooting Steps
Low yield of the desired product 1. Incomplete reaction. 2. Formation of side products. 3. Unfavorable reaction equilibrium.1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. 2. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize their formation. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) as it is formed.
Formation of a mixture of regioisomers 1. Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.1. Modify the 1,3-dicarbonyl substrate to introduce steric or electronic differences between the carbonyl groups. 2. Systematically screen different reaction solvents and pH conditions.
Product is difficult to purify from starting materials 1. Similar physical properties (e.g., solubility, polarity) of the product and starting materials.1. Optimize the crystallization solvent system to selectively precipitate the desired product. 2. Consider converting the product to a salt to alter its solubility properties for purification, followed by neutralization to obtain the final product.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromoaniline with Pyrazole

This protocol is a general guideline and may require optimization for large-scale production.

Materials:

  • 3-Bromoaniline

  • Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.0 eq), pyrazole (1.2 eq), Pd(OAc)₂ (0.01-0.05 eq), and Xantphos (0.01-0.05 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Base Addition: Add anhydrous toluene to the reactor, followed by the slow addition of sodium tert-butoxide (1.5-2.0 eq) in portions to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by HPLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Synthesis via Hydrazine Condensation

This protocol outlines a general procedure for the condensation of 3-aminophenylhydrazine with a 1,3-dicarbonyl equivalent.

Materials:

  • 3-Aminophenylhydrazine hydrochloride

  • Malondialdehyde tetraethyl acetal (or other suitable 1,3-dicarbonyl)

  • Ethanol

  • Hydrochloric acid (or other acid catalyst)

Procedure:

  • Reaction Setup: In a glass-lined reactor, dissolve 3-aminophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Reactant Addition: Add malondialdehyde tetraethyl acetal (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by crystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for Synthetic Routes

ParameterBuchwald-Hartwig AminationHydrazine Condensation
Starting Materials 3-Haloaniline, Pyrazole3-Aminophenylhydrazine, 1,3-Dicarbonyl
Catalyst Palladium precursor + LigandAcid or Base
Typical Catalyst Loading 0.5 - 5 mol%1 - 10 mol%
Typical Temperature 80 - 120 °C60 - 100 °C
Typical Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 70 - 95%60 - 85%
Key Challenges Catalyst cost & sensitivity, inert conditionsRegioselectivity, availability of hydrazine

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 3-Haloaniline, Pyrazole, Pd Catalyst, Ligand, Base reactor_prep Prepare Inert Reactor: Oven-dried glassware, Nitrogen purge add_solvent Add Anhydrous Solvent reactor_prep->add_solvent add_base Add Base add_solvent->add_base heating Heat to 80-110°C add_base->heating monitoring Monitor by HPLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Crystallization / Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination route.

Hydrazine_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 3-Aminophenylhydrazine, 1,3-Dicarbonyl solvent Dissolve in Solvent (e.g., Ethanol) reagents->solvent add_catalyst Add Acid/Base Catalyst solvent->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring neutralize Neutralize monitoring->neutralize extraction Solvent Extraction neutralize->extraction purification Crystallization extraction->purification product This compound purification->product

Caption: Experimental workflow for the hydrazine condensation route.

Troubleshooting_Logic start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Complex mixture purification_issue Difficulty in Purification check_reaction->purification_issue Reaction complete, low isolated yield increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp optimize_conditions Optimize Conditions: - Catalyst/Ligand - Base - Solvent - Temperature side_products->optimize_conditions optimize_cryst Optimize Crystallization Solvent System purification_issue->optimize_cryst salt_formation Consider Salt Formation for Purification purification_issue->salt_formation

Caption: Logical troubleshooting flow for low product yield.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two or more possible products.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on the 1,3-dicarbonyl compound or the hydrazine can physically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[3] It can alter the reaction mechanism and the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[3][4]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, conventional solvents like ethanol often yield mixtures of regioisomers.[5][6] In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity, often favoring a single isomer.[3][5][7]

Q3: How can I reliably distinguish between the different pyrazole regioisomers I have synthesized?

A3: A combination of spectroscopic techniques is essential for differentiating pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • 1D NMR (¹H and ¹³C): Will show distinct chemical shifts for the protons and carbons on the pyrazole ring and its substituents, allowing for differentiation if the patterns are clear.

  • 2D NMR (NOESY/ROESY): These experiments are definitive for structure elucidation. A Nuclear Overhauser Effect (NOE) correlation between protons on the N-substituent and protons on a specific substituent at the C3 or C5 position of the pyrazole ring provides unambiguous proof of their spatial proximity, thus confirming the regiochemistry.[8]

Troubleshooting Guide

Problem 1: My reaction produced a nearly 1:1 mixture of regioisomers.

  • Symptom: TLC or NMR analysis of the crude product shows two distinct product spots/sets of signals of similar intensity.

  • Cause: The electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl starting material are insufficient to direct the reaction under the current conditions (e.g., using ethanol as a solvent).[5][6]

  • Solution: Modify the Solvent System. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity.[5][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a significant improvement in the isomeric ratio.[7]

  • Solution: Adjust Reaction pH. The reaction pathway can be highly dependent on pH.[3] Try adding a catalytic amount of acid (e.g., acetic acid) to see if it favors the formation of one isomer.[6] Conversely, running the reaction under neutral or basic conditions may favor the alternative regioisomer.[4]

Problem 2: The reaction has a low conversion rate and unreacted starting materials remain.

  • Symptom: TLC analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.[8]

  • Cause: This can be due to poor purity of starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (temperature, solvent, catalyst).[8] Another cause could be that the reaction has stalled at a stable intermediate, such as a hydroxylpyrazolidine, which is not readily dehydrating to the final pyrazole product.[3]

  • Solution: Optimize Reaction Conditions.

    • Check Purity: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used, as impurities can inhibit the reaction.[3]

    • Increase Temperature: Gently increase the reaction temperature while monitoring by TLC to drive the reaction to completion.

    • Add a Dehydrating Agent: If the reaction is stalling at an intermediate, adding a dehydrating agent or switching to conditions that favor dehydration (e.g., higher temperature, acidic catalyst) may be necessary.[3]

Problem 3: I have successfully synthesized a mixture of regioisomers but cannot separate them.

  • Symptom: Co-elution of isomers on silica gel column chromatography.

  • Cause: The regioisomers have very similar polarities, making them difficult to separate using standard chromatographic techniques.[7]

  • Solution: Advanced Chromatographic Techniques.

    • TLC Screening: Perform a thorough screening of different solvent systems (eluents) with varying polarities and compositions to find an optimal system that provides baseline separation on TLC.[1]

    • Alternative Stationary Phases: Consider using different stationary phases for column chromatography, such as alumina or reverse-phase silica (C18).

    • Preparative HPLC: If the scale is appropriate, High-Performance Liquid Chromatography (HPLC) can often provide the resolution needed to separate challenging isomers.

Data Presentation

Effect of Solvent and pH on Regioselectivity

The following table summarizes the impact of reaction conditions on the regiomeric ratio in the synthesis of pyrazoles from representative unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

1,3-Dicarbonyl SubstrateHydrazineSolventAdditiveRegioisomeric Ratio (Major:Minor)Yield (%)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanolNone~50:50 (equimolar)-[6]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineDMAAcetic Acid98:274-77[6]
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolNone48:5275[7]
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFENone87:1393[7]
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPNone97:392[7]

Note: Ratios and yields are highly substrate-dependent. This table illustrates general trends.

Visualization

G cluster_start Initial Synthesis & Analysis cluster_optimization Strategy 1: Reaction Optimization cluster_advanced Strategy 2: Alternative Synthesis start Start: Synthesize Pyrazole (Unsymm. 1,3-Dicarbonyl + Subst. Hydrazine) analyze Analyze Crude Product (NMR, TLC, LC-MS) start->analyze check_ratio Is Regioisomeric Ratio > 95:5? analyze->check_ratio change_solvent Change Solvent to Fluorinated Alcohol (TFE, HFIP) check_ratio->change_solvent No adjust_ph Adjust pH (Catalytic Acid/Base) check_ratio->adjust_ph No end_node Success: Desired Regioisomer Obtained check_ratio->end_node Yes reanalyze1 Synthesize & Re-analyze change_solvent->reanalyze1 adjust_ph->reanalyze1 check_ratio2 Ratio Improved? reanalyze1->check_ratio2 alt_route Consider Alternative Regioselective Routes check_ratio2->alt_route No check_ratio2->end_node Yes tosylhydrazone e.g., N-Alkyl Tosylhydrazone + Terminal Alkyne alt_route->tosylhydrazone protecting_group e.g., Protecting Group Strategy (SEM, THP) alt_route->protecting_group fail_node Problem Persists: Consult Advanced Literature or Consider Purification alt_route->fail_node tosylhydrazone->end_node protecting_group->end_node

References

Technical Support Center: Halogenation of Pyrazole Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of pyrazole aniline compounds.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction resulted in no product or a very low yield. What are the potential causes and how can I troubleshoot this?

A1: A low or no yield in your halogenation reaction can stem from several factors, ranging from the reactivity of your substrate to the choice of reagents and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Substrate Reactivity: Pyrazole aniline compounds with strongly electron-withdrawing groups on either ring can be deactivated towards electrophilic halogenation.

    • Solution: Increase the reaction temperature or use a more reactive halogenating agent. For instance, if N-chlorosuccinimide (NCS) is ineffective, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) may be more successful due to the higher reactivity of bromine and iodine electrophiles.[1] The use of a Lewis acid or a Brønsted acid catalyst can also help activate the halogenating agent.[2] For deactivated aromatic compounds, using N-halosuccinimides in strong acids like trifluoromethanesulfonic acid or a mixture of BF3-H2O can be effective.[1]

  • Halogenating Agent: The choice and quality of the halogenating agent are critical.

    • Solution: Ensure your halogenating agent (e.g., NBS, NIS) is fresh and has been stored correctly, as they can decompose over time. Consider switching to a different halogen source. For bromination, options include elemental bromine or systems like DMSO/HBr.[3]

  • Reaction Conditions: Inappropriate solvent, temperature, or reaction time can lead to a failed reaction.

    • Solution:

      • Solvent: Common solvents for these reactions include dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF). A study on the halogenation of 3-aryl-1H-pyrazol-5-amines found that DMSO can act as both a solvent and a catalyst, significantly increasing the yield.[4]

      • Temperature: While many halogenations proceed at room temperature, sluggish reactions may require gentle heating.[2] However, be cautious as higher temperatures can also lead to side products.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

  • Catalyst: The absence of a necessary catalyst can prevent the reaction from proceeding.

    • Solution: For less reactive substrates, the addition of a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid (e.g., acetic acid, sulfuric acid) can activate the halogenating agent.[2][5]

Q2: My reaction produced a mixture of mono-, di-, and/or tri-halogenated products. How can I improve the selectivity for mono-halogenation?

A2: The formation of multiple halogenated products is a common issue, especially with highly activated pyrazole aniline systems. The strong electron-donating nature of the aniline's amino group and the pyrazole ring can lead to over-halogenation.

Strategies to Enhance Mono-halogenation Selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent.

    • Solution: Use a 1:1 molar ratio of the halogenating agent to your substrate. In some cases, using a slight excess of the substrate can favor mono-halogenation.[2]

  • Protecting the Aniline Amino Group: The high reactivity of the aniline ring is often the primary cause of over-halogenation.

    • Solution: Protect the amino group as an acetanilide. This significantly reduces the activating effect of the amino group, allowing for more controlled halogenation, typically at the para-position of the aniline ring.[2][6] The protecting group can be removed later by hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the progress carefully.[2]

  • Choice of Halogenating Agent: Some halogenating agents offer better selectivity than others.

    • Solution: For bromination of anilines, 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been reported to provide selective mono-bromination, predominantly at the para-position, without the need for protecting the amino group.[7]

Q3: The halogenation occurred at the wrong position on the pyrazole or aniline ring. How can I control the regioselectivity?

A3: Regioselectivity in the halogenation of pyrazole aniline compounds is influenced by the electronic and steric effects of the substituents on both rings, as well as the reaction conditions.

Factors Influencing Regioselectivity and How to Control Them:

  • Inherent Directing Effects:

    • Pyrazole Ring: In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position.[8]

    • Aniline Ring: The amino group is a strong ortho-, para-director.

  • Controlling Regioselectivity:

    • Protecting Groups: As mentioned previously, protecting the aniline's amino group can direct halogenation to the para-position of the aniline ring.

    • Steric Hindrance: Bulky substituents on the pyrazole or aniline ring can sterically hinder reaction at adjacent positions, favoring substitution at less hindered sites.

    • Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the regiochemical outcome. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be explored in subsequent halogenation reactions.[9]

    • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.[10]

Data Presentation

Table 1: Comparison of Halogenating Agents for 3-phenyl-1-tosyl-1H-pyrazol-5-amine

Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)
NBS (1.2 equiv)DMSORoom Temp395
NIS (1.2 equiv)DMSORoom Temp392
NCS (2.5 equiv)DMSORoom Temp372

Data adapted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines.[4]

Experimental Protocols

Protocol 1: General Procedure for the Iodination of 3-Aryl-1H-pyrazol-5-amines using N-Iodosuccinimide (NIS)

  • To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in DMSO (5 mL), add N-iodosuccinimide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-aryl-1H-pyrazol-5-amine.[4]

Protocol 2: Selective Mono-bromination of an Aniline using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone

  • Dissolve the aniline derivative (1.0 mmol) in dichloromethane (10 mL).

  • Add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (1.0 mmol) in dichloromethane (10 mL) dropwise to the aniline solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with water (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization or column chromatography.[7]

Mandatory Visualization

G Troubleshooting Failed Halogenation of Pyrazole Aniline Compounds start Start: Halogenation Reaction Failed check_yield Low or No Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No substrate_reactivity Increase Reactivity: - Increase Temperature - Use Stronger Halogenating Agent - Add Catalyst (Lewis/Brønsted Acid) check_yield->substrate_reactivity Yes check_regio Incorrect Regioisomer? check_purity->check_regio No control_stoichiometry Control Stoichiometry: - Use 1:1 Reagent:Substrate Ratio - Use Excess Substrate check_purity->control_stoichiometry Yes success Successful Halogenation check_regio->success No steric_directing Leverage Steric Hindrance: - Modify Substrate with Bulky Groups check_regio->steric_directing Yes reagent_quality Check Reagents: - Use Fresh Halogenating Agent - Verify Solvent Purity substrate_reactivity->reagent_quality optimize_conditions Optimize Conditions: - Screen Solvents (e.g., DMSO) - Adjust Temperature - Vary Reaction Time reagent_quality->optimize_conditions optimize_conditions->success protecting_group Use Protecting Group: - Protect Aniline -NH2 as Acetanilide control_stoichiometry->protecting_group lower_temp Lower Reaction Temperature protecting_group->lower_temp lower_temp->success solvent_catalyst_effect Modify Conditions: - Screen Solvents - Add/Change Catalyst steric_directing->solvent_catalyst_effect kinetic_control Favor Kinetic Product: - Lower Reaction Temperature solvent_catalyst_effect->kinetic_control kinetic_control->success

Caption: Troubleshooting workflow for failed halogenation reactions.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure of 3-(1H-pyrazol-1-yl)aniline synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PU-01 Low or no product yield after extraction.1. The product may be partially soluble in the aqueous layer, especially if the pH is acidic.[1] 2. The product may be volatile if residual low-boiling point solvents are present.[1] 3. Incomplete reaction.1. Neutralize the aqueous layer and re-extract with an organic solvent. You can check the aqueous layer for your product via thin-layer chromatography (TLC).[1] 2. Check the solvent in the rotovap trap for your product.[1] 3. Monitor the reaction to completion using TLC before beginning the workup.
PU-02 Formation of a persistent emulsion during aqueous wash.1. Presence of insoluble byproducts or starting materials.[1] 2. Vigorous shaking of the separatory funnel.1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the entire mixture through a pad of Celite.
PU-03 Oily product that does not solidify.1. Presence of residual solvent (e.g., DMF, DMSO). 2. Impurities are depressing the melting point.1. Wash the organic layer multiple times with water and brine to remove high-boiling point polar solvents. 2. Attempt to purify the oil using column chromatography. 3. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
PU-04 Product is colored (yellow, brown, or pink).1. Presence of oxidized impurities. Aniline derivatives can be susceptible to air oxidation. 2. Residual halogenated reagents, if used in the synthesis.[1]1. Treat the organic solution with activated carbon before filtration and concentration. 2. Wash the organic layer with a solution of sodium thiosulfate to remove residual halogens.[1] 3. Recrystallize the final product.
PU-05 Difficulty in separating aqueous and organic layers.The densities of the two layers may be very similar.Add a small amount of a solvent with a significantly different density (e.g., more of the extraction solvent or brine) to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound?

A1: A general workup procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature and quenched with water. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification is often achieved by column chromatography or recrystallization.

Q2: What are the best solvents for extracting this compound?

A2: Ethyl acetate and dichloromethane are commonly used for extracting aromatic amines like this compound due to their good solubility for the product and immiscibility with water. Chloroform has also been used for related pyrazole derivatives.[2]

Q3: My final product of this compound is an oil, not a solid. What should I do?

A3: If your product is an oil, it may contain impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. After purification, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a polar solvent and then adding a non-polar solvent until turbidity is observed, followed by cooling.

Q4: How can I remove unreacted 3-nitroaniline or other starting materials?

A4: If the synthesis starts from 3-nitroaniline followed by reduction, residual 3-nitroaniline can be removed by column chromatography. The significant difference in polarity between the nitro and amino groups allows for good separation. If the synthesis involves a coupling reaction, unreacted starting materials can also typically be removed by column chromatography or by performing an acid wash if the starting material is not basic.

Q5: What are the typical yields and purity I can expect for this compound?

Experimental Protocol: General Workup and Purification

This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis.

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, it is often beneficial to remove it under reduced pressure.[2]

  • Extraction:

    • Dilute the residue or reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (3 x 50 mL for a typical lab-scale reaction).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (2 x 50 mL).

    • Wash the organic layer with saturated aqueous NaCl solution (brine) (1 x 50 mL). This helps to remove residual water from the organic layer.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent from the organic solution.

  • Concentration:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]

Visualizations

Workup Procedure Workflow

Workup_Procedure A Reaction Mixture B Quench with Water A->B C Extract with Organic Solvent B->C D Separate Layers C->D E Aqueous Layer (Waste/Check for Product) D->E F Organic Layer D->F G Wash with Water F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter I->J K Concentrate in vacuo J->K L Crude Product K->L M Purification (Chromatography/ Recrystallization) L->M N Pure this compound M->N

Caption: Workflow for the workup and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Workup Issue? Emulsion Persistent Emulsion? Start->Emulsion LowYield Low/No Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct AddBrine Add Brine / Filter through Celite Emulsion->AddBrine CheckAqLayer Check Aqueous Layer with TLC LowYield->CheckAqLayer CheckSolvent Residual Solvent? OilyProduct->CheckSolvent ReExtract Re-extract Aqueous Layer CheckAqLayer->ReExtract Purify Column Chromatography CheckSolvent->Purify Triturate Triturate with non-polar solvent CheckSolvent->Triturate

Caption: Decision tree for troubleshooting common workup issues.

References

Navigating Thermal Stability in Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing thermal stability during pyrazole synthesis. Uncontrolled temperature fluctuations can lead to diminished yields, increased impurity profiles, and potentially hazardous reaction conditions. This resource offers practical troubleshooting advice, detailed experimental protocols, and comparative data to help you optimize your synthetic routes for safety and efficiency.

Troubleshooting Guide: Thermal Stability Issues

This guide addresses common questions and challenges related to thermal management in pyrazole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is giving a low yield. Could temperature be the cause?

A1: Absolutely. Suboptimal temperature is a frequent culprit for low yields in pyrazole synthesis.[1] Here’s how to troubleshoot:

  • Incomplete Reaction: Many pyrazole syntheses, like the Knorr synthesis, require heating to proceed to completion.[2] If you are running the reaction at room temperature, consider moderately increasing the temperature or even refluxing the reaction mixture.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials are being fully consumed.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3] Gently increasing the reaction temperature can often provide the necessary activation energy to overcome this barrier and drive the reaction to completion.[3]

  • Side Reactions and Byproduct Formation: Conversely, excessively high temperatures can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired pyrazole.[3] If you observe a complex mixture of products, consider lowering the reaction temperature.

Q2: I'm observing the formation of regioisomers. How can I control this with temperature?

A2: The formation of regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] While solvent and pH play a significant role, temperature can also be a key factor in controlling regioselectivity. In some divergent synthesis strategies, different products can be obtained by simply adjusting the reaction temperature. For example, one reaction may yield a 1-tosyl-1H-pyrazole at room temperature, while heating the same reaction to 95°C can produce a different pyrazole derivative.

Q3: My reaction mixture is darkening significantly upon heating. What does this indicate and how can I prevent it?

A3: Darkening of the reaction mixture, especially in Knorr pyrazole synthesis, can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates at elevated temperatures. To mitigate this:

  • Ensure Purity of Starting Materials: Impurities in hydrazines can be more susceptible to decomposition.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.

  • Moderate Temperature: Avoid excessive heating. Use the minimum temperature necessary to drive the reaction to completion in a reasonable timeframe.

Q4: I suspect my reaction is highly exothermic. How can I manage this to prevent a thermal runaway?

A4: Exothermic reactions require careful management, especially during scale-up.

  • Slow Reagent Addition: Add one of the reagents dropwise or in portions to control the rate of heat generation.

  • Adequate Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cryostat, to dissipate the heat generated.

  • Dilution: Running the reaction in a larger volume of solvent can help to absorb and dissipate the heat more effectively.

  • Real-time Monitoring: Use a temperature probe to monitor the internal temperature of the reaction continuously. A rapid, uncontrolled increase in temperature is a sign of a potential thermal runaway.

Data Presentation: Temperature Effects on Pyrazole Synthesis

The following table summarizes quantitative data on the impact of temperature and reaction method on the yield and reaction time of pyrazole synthesis.

Synthesis MethodReactantsTemperature (°C)Reaction TimeYield (%)Notes
Conventional HeatingPhenyl-1H-pyrazoles Synthesis752 hours72 - 90Standard reflux conditions.[5]
Microwave-AssistedPhenyl-1H-pyrazoles Synthesis605 minutes91 - 98Significant reduction in reaction time and improved yield compared to conventional heating.[5]
Conventional HeatingPhenyl-1H-pyrazole-4-carboxylic acid oxidation801 hour48 - 85[5]
Microwave-AssistedPhenyl-1H-pyrazole-4-carboxylic acid oxidation802 minutes62 - 92Microwave assistance dramatically shortens the reaction time.[5]
Temperature-Controlled Divergent SynthesisElectrophilic cyclizationRoom Temperature0.5 hoursup to 98Yields 1-tosyl-1H-pyrazoles.
Temperature-Controlled Divergent SynthesisElectrophilic cyclization9512 hoursup to 85Yields pyrazoles.
Flow ChemistryAcetophenone and DMADMF, then hydrazine170 (1st step), 150 (2nd step)10 min (1st step), 2 min (2nd step)HighPrecise temperature control allows for rapid, high-yielding synthesis.[6]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis via Conventional Reflux

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[7]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a mild base like sodium acetate can be added.

  • Reaction: Heat the mixture to reflux (e.g., in ethanol, approx. 78°C) and monitor the reaction progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.[7]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol demonstrates a rapid synthesis of phenyl-1H-pyrazoles.[5]

  • Reaction Setup: In a microwave-safe vessel, combine the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.2 mmol).

  • Solvent and Catalyst: Add a small amount of a suitable solvent (e.g., ethanol) and a catalytic amount of acid if required.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 60°C) for a short duration (e.g., 5 minutes) with a set power (e.g., 50 W).[5]

  • Work-up: After cooling, the product can be isolated by removing the solvent and purified as needed.

Visualizing Workflows and Logical Relationships

Diagram 1: General Workflow for Pyrazole Synthesis

G General Workflow for Pyrazole Synthesis A Reactant Preparation B Reaction Setup (Solvent, Catalyst) A->B C Controlled Heating (Reflux or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Recrystallization) E->F G Product Characterization F->G

Caption: A typical experimental workflow for pyrazole synthesis.

Diagram 2: Troubleshooting Low Yield in Pyrazole Synthesis

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Check TLC/LC-MS Q2 Are there significant side products? A1_yes->Q2 Sol1 Increase temperature or reaction time A1_no->Sol1 Sol1->Q1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Decrease temperature to improve selectivity A2_yes->Sol2 End Re-evaluate starting material purity and stoichiometry A2_no->End Sol2->Q2

Caption: A logical workflow for troubleshooting low pyrazole yield.

Diagram 3: Thermal Runaway Prevention Strategy

G Thermal Runaway Prevention node1 Potential Exothermic Reaction Slow Reagent Addition Efficient Cooling Dilute Conditions Continuous Temperature Monitoring node2 Safe Reaction Conditions node1:f0->node2 Controls Heat Generation node1:f1->node2 Dissipates Heat node1:f2->node2 Manages Heat Capacity node1:f3->node2 Early Warning

Caption: Key strategies for preventing thermal runaway in pyrazole synthesis.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 3-(1H-pyrazol-1-yl)aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 3-(1H-pyrazol-1-yl)aniline, with a comparative analysis against relevant structural analogs. This guide provides quantitative data, experimental protocols, and visual aids to facilitate spectral interpretation and compound characterization.

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The interpretation of the spectrum is supported by a comparative analysis with structurally related compounds, namely 4-(1H-pyrazol-1-yl)aniline and 3-aminopyrazole. The objective is to provide a clear and concise reference for the identification and characterization of these molecules, which are of interest in medicinal chemistry and materials science.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its structural analogs. The data is presented to highlight the influence of the substituent position on the chemical shifts and coupling constants of the aromatic and heterocyclic protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-4' (Pyrazole)7.95d2.51H
H-3', H-5' (Pyrazole)7.72, 6.45t, t2.0, 2.21H, 1H
H-2 (Aniline)7.25t1.91H
H-4 (Aniline)7.15t7.91H
H-6 (Aniline)6.85ddd8.2, 2.3, 0.81H
H-5 (Aniline)6.65ddd7.8, 2.3, 0.81H
NH23.80br s-2H
4-(1H-pyrazol-1-yl)aniline H-4' (Pyrazole)7.90d2.51H
H-3', H-5' (Pyrazole)7.65, 6.40t, t2.0, 2.21H, 1H
H-2, H-6 (Aniline)7.45d8.72H
H-3, H-5 (Aniline)6.70d8.72H
NH23.75br s-2H
3-Aminopyrazole H-47.29d2.31H
H-55.45d2.31H
NH24.70br s-2H

Analysis of Spectral Features

The 1H NMR spectrum of This compound displays distinct signals for the protons of both the pyrazole and aniline rings. The pyrazole protons (H-3', H-4', and H-5') appear as a doublet and two triplets, respectively, in the aromatic region. The aniline protons show a more complex splitting pattern due to their meta- and ortho-coupling interactions. The amino protons (NH2) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

In comparison, the isomeric 4-(1H-pyrazol-1-yl)aniline exhibits a more simplified aromatic region for the aniline protons. Due to the para-substitution, the H-2/H-6 and H-3/H-5 protons are chemically equivalent, resulting in two distinct doublets. This symmetry simplifies the spectrum and provides a clear distinction from the 3-substituted isomer.

The spectrum of 3-aminopyrazole serves as a reference for the pyrazole moiety. The absence of the aniline ring results in a much simpler spectrum, with two doublets corresponding to the H-4 and H-5 protons of the pyrazole ring and a broad singlet for the amino group.

Experimental Protocols

Sample Preparation

A solution of the analyte (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

1H NMR Acquisition Parameters

The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 12-16 ppm, centered around 6-8 ppm.

  • Temperature: 298 K.

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the molecular structures of the analyzed compounds with the corresponding proton assignments, providing a visual reference for the spectral data presented in the comparison table.

Figure 1. Molecular structures and proton numbering for comparative analysis.

This guide provides a foundational understanding of the 1H NMR spectral features of this compound and its analogs. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these and related compounds.

Unraveling the Biological Intricacies of Pyrazole Aniline Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available experimental data reveals that the seemingly subtle shift in the position of the amino group on the aniline ring of pyrazole aniline compounds can significantly impact their anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes findings from various studies to provide a comparative analysis of the biological activities of ortho-, meta-, and para-pyrazole aniline isomers, offering valuable insights for researchers and drug development professionals.

The strategic placement of substituents on a pharmacologically active scaffold is a cornerstone of medicinal chemistry, often leading to profound differences in biological efficacy and target specificity. In the case of pyrazole aniline derivatives, a class of compounds recognized for their diverse therapeutic potential, the positional isomerism of the aniline moiety serves as a critical determinant of their biological activity. While direct head-to-head comparative studies across multiple biological activities for a single pyrazole aniline scaffold are not extensively documented in publicly available literature, a meta-analysis of existing research provides a strong foundation for understanding the structure-activity relationships (SAR) at play.

Comparative Biological Activity of Pyrazole Aniline Isomers

The biological activity of pyrazole aniline isomers is intricately linked to the position of the amino group (ortho, meta, or para) on the aniline ring. This positioning influences the molecule's overall shape, electronic distribution, and ability to interact with biological targets.

Anticancer Activity

In the realm of oncology, the substitution pattern on the aniline ring has been shown to modulate the cytotoxic effects of pyrazole derivatives. For instance, studies on dinitrophenylpyrazole derivatives have demonstrated that the placement of a methoxy group on the phenyl ring at the ortho, meta, or para position resulted in excellent inhibitory activity against HeLa cancer cells. While not a direct comparison of aminophenyl pyrazoles, this highlights the sensitivity of the pyrazole scaffold to positional changes of substituents on the appended phenyl ring. The varied positioning of the amino group in pyrazole aniline isomers can affect their ability to bind to key enzymes or receptors involved in cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of pyrazole aniline isomers also appears to be influenced by the location of the amino substituent. Research on pyrazole-thiazole carboxamides has indicated that conjugates bearing an aniline moiety with a single substituent at the ortho- or meta-position exhibited promising antifungal activity. This suggests that steric and electronic factors governed by the substituent's position are crucial for effective interaction with microbial targets. The differential positioning could affect the compound's ability to penetrate microbial cell walls or inhibit essential enzymes.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and antinociceptive effects of pyrazole derivatives are also sensitive to the isomeric form of the aniline substituent. Studies on pyrazole compounds with a fluorine atom on the phenyl ring have shown that derivatives with the substituent at the ortho, meta, and para positions all demonstrated antinociceptive effects. This indicates that for certain biological activities, the effect of positional isomerism might be less pronounced, or that different isomers may act through similar mechanisms. However, for other anti-inflammatory pathways, the specific orientation of the amino group could be critical for optimal interaction with targets like cyclooxygenase (COX) enzymes.

Data Summary

To facilitate a clearer comparison, the following table summarizes hypothetical IC50 (for anticancer and anti-inflammatory activity) and MIC (for antimicrobial activity) values based on the trends observed in the literature. It is important to note that these values are illustrative and would need to be confirmed by direct comparative experimental studies on a single, consistent pyrazole aniline scaffold.

Isomer PositionAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)Anti-inflammatory Activity (IC50, µM)
Ortho153225
Meta101618
Para256430

Experimental Protocols

The evaluation of the biological activities of pyrazole aniline isomers involves a range of standardized in vitro and in vivo assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the ortho-, meta-, and para-pyrazole aniline isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The pyrazole aniline isomers are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used for this assay.

  • Compound Administration: The test animals are orally or intraperitoneally administered with the pyrazole aniline isomers or a control vehicle.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Logic: Experimental Workflow

To better understand the process of comparing the biological activities of these isomers, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis & Comparison Synthesis Synthesis of o, m, p Isomers Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays Purification->Anticancer Antimicrobial Antimicrobial Assays Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays Purification->AntiInflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Edema Edema Inhibition % AntiInflammatory->Edema Comparison Comparative Analysis IC50->Comparison MIC->Comparison Edema->Comparison SAR SAR Comparison->SAR Structure-Activity Relationship

Figure 1. Experimental workflow for comparing pyrazole aniline isomer activity.

Signaling Pathway Visualization: A Potential Anticancer Mechanism

The anticancer activity of certain pyrazole derivatives can be attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation, such as the MAP kinase pathway.

signaling_pathway cluster_pathway Simplified MAP Kinase Signaling Pathway cluster_drug_action Potential Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation PyrazoleAniline Pyrazole Aniline Isomer PyrazoleAniline->Raf Inhibition

Figure 2. Potential inhibition of the MAP kinase pathway by pyrazole aniline isomers.

Confirming the Structure of 3-(1H-pyrazol-1-yl)aniline: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis based on predicted mass spectrometry fragmentation patterns to facilitate the structural confirmation of 3-(1H-pyrazol-1-yl)aniline.

This document outlines the expected mass spectral data for this compound and compares it with its structural isomer, 4-(1H-pyrazol-1-yl)aniline. The differentiation between these two isomers is crucial for accurate structure-activity relationship (SAR) studies and ensuring the correct molecule is advanced in the drug discovery process. The data presented herein is based on established fragmentation principles of pyrazole and aniline moieties.

Predicted Mass Spectrometry Data

The primary method for mass spectrometric analysis of this compound is Electron Ionization (EI), which provides detailed fragmentation patterns useful for structural elucidation. The expected molecular ion and major fragment ions for both this compound and its isomer are presented below. The molecular formula for both compounds is C₉H₉N₃, with a monoisotopic mass of 159.08 Da.[1][2]

Predicted Fragmentm/z (Expected)Proposed Structure of FragmentPredicted Relative Abundance for this compoundPredicted Relative Abundance for 4-(1H-pyrazol-1-yl)aniline
[M]⁺159Intact MoleculeHighHigh
[M-HCN]⁺132Loss of Hydrogen Cyanide from Pyrazole RingMediumMedium
[M-N₂]⁺131Loss of Nitrogen from Pyrazole RingMediumMedium
[C₆H₅N]⁺91Anilinium Cation RadicalHighHigh
[C₅H₄N]⁺78Pyridinium-like CationLowLow
[C₆H₅]⁺77Phenyl CationMediumMedium

Experimental Protocol

The following is a standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak (M⁺) and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted data and spectra of known related compounds.

Fragmentation Pathway and Workflow

The following diagrams illustrate the predicted fragmentation pathway for this compound and the general experimental workflow for its structural confirmation.

Predicted Fragmentation Pathway of this compound M [C₉H₉N₃]⁺˙ m/z = 159 (Molecular Ion) F1 [C₈H₈N₂]⁺˙ m/z = 132 M->F1 -HCN F2 [C₉H₉N]⁺˙ m/z = 131 M->F2 -N₂ F3 [C₆H₆N]⁺ m/z = 92 M->F3 -C₃H₃N₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 -HCN

Caption: Predicted EI fragmentation of this compound.

Workflow for Structure Confirmation cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Weigh Analyte B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Extract Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Compare with Predicted Data & Isomer J->K L Structure Confirmed K->L Confirmation

Caption: Experimental workflow for mass spectrometry analysis.

By following the detailed protocol and comparing the resulting mass spectrum with the predicted fragmentation data and pathways outlined in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its isomers.

References

Comparative Crystallographic Analysis of 3-(1H-pyrazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of 3-(1H-pyrazol-1-yl)aniline derivatives reveals key insights into the influence of substitution on their molecular conformation and crystal packing. This guide provides a comparative analysis of available X-ray crystallography data for these compounds, offering valuable information for researchers in medicinal chemistry and materials science.

While the crystal structure of the parent compound, this compound, remains elusive in publicly accessible databases, analysis of a substituted derivative, 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, provides a foundational understanding of the structural landscape of this class of compounds.

Molecular Conformation and Intermolecular Interactions

The molecular structure of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one features a notable planarity between the benzene and pyrazole rings, with a dihedral angle of just 3.50(3)°. This near-coplanar arrangement suggests a degree of electronic conjugation between the two aromatic systems, mediated by the propan-1-one linker.

In the solid state, the crystal structure is primarily stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains.[1][2][3] Further stabilization of the crystal lattice is achieved through π–π stacking interactions between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.820(3) Å.[1][2][3]

Comparison of Crystallographic Data

To facilitate a clear comparison, the crystallographic data for 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one is summarized in the table below. This data serves as a benchmark for future studies on other derivatives as their crystal structures become available.

Compound 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Chemical Formula C₁₄H₁₆ClN₃O
Molecular Weight 277.75 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.5389(8) Å, b = 7.8731(6) Å, c = 12.1411(7) Å
α = 90°, β = 102.566(5)°, γ = 90°
Unit Cell Volume 1356.46(15) ų
Molecules per Unit Cell (Z) 4

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one was achieved through the cyclocondensation of pentane-2,4-dione with the corresponding 3-(3-chlorophenylamino)propionohydrazide.[1][3] Single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[1][3]

X-ray Data Collection and Structure Refinement

The crystallographic data was collected at a temperature of 173 K using Mo Kα radiation. The structure was solved and refined using standard methods to yield the final structural parameters.

Logical Workflow for X-ray Crystallography

The process of determining the crystal structure of a this compound derivative can be visualized through the following workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting Suitable Crystal DataCollection Data Collection CrystalMounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Data StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Data Analysis & Visualization StructureRefinement->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison Structural Information

Caption: Workflow for the X-ray crystallography of this compound derivatives.

This guide will be updated as more crystallographic data for this compound and its derivatives become available, allowing for a more comprehensive comparative analysis.

References

Unveiling the Potency of Pyrazole Scaffolds as JNK Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JNK kinase inhibitory activity of various pyrazole-based scaffolds. The information presented is supported by experimental data to aid in the rational design of novel and selective JNK inhibitors.

c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways, responding to a variety of stress stimuli to regulate processes such as inflammation, apoptosis, and cell differentiation. Their pivotal role in numerous pathological conditions has made them an attractive target for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and numerous derivatives have been developed to target JNKs. This guide summarizes the inhibitory potency of different pyrazole-based scaffolds against JNK isoforms, details the experimental methods used for their evaluation, and provides a visual representation of the JNK signaling pathway.

Comparative Inhibitory Activity of Pyrazole Scaffolds against JNK Kinases

The inhibitory activities of various pyrazole scaffolds against JNK1, JNK2, and JNK3 are presented in Table 1. The data, represented as half-maximal inhibitory concentration (IC50), highlights the diverse potency and selectivity profiles achieved through structural modifications of the pyrazole core.

Scaffold ClassCompound/ReferenceJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
Aminopyrazole SR-3576--7[1]
Compound 26k>500>210< 1[1]
Compound 26n--< 40 (cellular assay)[1]
Pyrazole Benzamide N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide--7
Pyrazole Carboxamide Compound 462800--[2]
(E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide (Compound 24a)--12[3]
(E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide (Compound 26a)--19[3]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Compound 7a>10000>10000635[4]
Compound 8a--227[4][5]
Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine-based inhibitors---
Macrocyclic Pyrazole Macrocyclic Pyrazole Inhibitors---[6]

Experimental Protocols

The determination of JNK kinase inhibition is predominantly performed using in vitro kinase assays. A widely accepted method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Generalized Luminescence-Based Kinase Inhibition Assay Protocol (e.g., ADP-Glo™)

This protocol outlines the general steps for determining the IC50 value of a test compound against a JNK kinase.

1. Reagent Preparation:

  • Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl2, bovine serum albumin (BSA), and dithiothreitol (DTT).
  • ATP Solution: Adenosine triphosphate (ATP) prepared in kinase buffer at a concentration near the Km for the specific JNK isoform.
  • JNK Enzyme and Substrate: Purified recombinant JNK enzyme and a suitable substrate (e.g., a peptide derived from c-Jun or ATF2) are diluted in kinase buffer.
  • Test Compound: A serial dilution of the inhibitor is prepared in a suitable solvent (e.g., DMSO).

2. Kinase Reaction:

  • The test compound dilutions are added to the wells of a microplate.
  • The JNK enzyme and substrate solution is added to the wells.
  • The kinase reaction is initiated by the addition of the ATP solution.
  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

3. ADP Detection:

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for a set period (e.g., 40 minutes) at room temperature.
  • ADP to ATP Conversion and Luminescence Generation: A Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly formed ATP. The plate is incubated for another period (e.g., 30-60 minutes) at room temperature.

4. Data Analysis:

  • The luminescence of each well is measured using a luminometer.
  • The luminescent signal is inversely proportional to the activity of the JNK kinase (as more active kinase produces more ADP, which is then converted to a luminescent signal).
  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Assay Formats: While luminescence-based assays are prevalent, other methods can also be employed to measure kinase activity, including:

  • Radiometric Assays: These assays utilize radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.

  • Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation events.

JNK Signaling Pathway and Experimental Workflow

The JNK signaling cascade is a complex network of protein kinases that is activated by a variety of cellular stresses and cytokines. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK itself (a MAP kinase).

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_jnk JNK cluster_substrates Downstream Substrates cluster_response Cellular Response Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF-2 JNK->ATF2 phosphorylates Other_Substrates Other Substrates JNK->Other_Substrates phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation Other_Substrates->Apoptosis Other_Substrates->Inflammation Other_Substrates->Proliferation

Caption: The JNK Signaling Pathway.

The following diagram illustrates a typical experimental workflow for identifying and characterizing JNK inhibitors.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Luminescence Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Selection Dose_Response->Lead_Selection Selectivity_Profiling Selectivity Profiling (against other kinases) Lead_Selection->Selectivity_Profiling Potent & Selective Leads Cellular_Assays Cell-Based Assays (target engagement, functional effects) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: Experimental Workflow for JNK Inhibitor Discovery.

References

A Comparative Guide to Synthesis Validation: Elemental Analysis vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and chemical research, the validation of a synthesized compound's purity and composition is a critical checkpoint. While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, elemental analysis remains a fundamental and powerful tool for confirming the empirical formula of a compound. This guide offers an objective comparison of elemental analysis with NMR and MS, supported by experimental data, to assist researchers in selecting the most appropriate validation strategy.

Comparative Overview of Analytical Techniques

Elemental analysis, particularly CHNS analysis, provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] This quantitative data is crucial for confirming the empirical formula of a newly synthesized compound.[1] While it doesn't provide structural insights, it offers a direct measure of elemental composition and purity.[2]

NMR spectroscopy, on the other hand, elucidates the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[3] It is highly effective for identifying the connectivity of atoms and can be used for quantitative analysis (qNMR) to determine purity.[4]

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy.[5] High-resolution mass spectrometry (HRMS) can even help in deducing the molecular formula.[5]

Data Presentation: A Quantitative Comparison

The selection of an analytical technique often depends on a balance of factors including accuracy, sensitivity, sample requirements, and cost. The following tables summarize the key performance indicators for elemental analysis, NMR, and mass spectrometry.

Table 1: Performance Characteristics of Analytical Techniques

ParameterElemental Analysis (CHNS)¹H NMRHigh-Resolution Mass Spectrometry (HRMS)
Primary Use Determination of elemental composition and purityStructural elucidation and purity assessmentMolecular weight confirmation and formula determination
Typical Accuracy ± 0.3-0.4% absolute deviation from theoretical values[6][7]Quantitative (qNMR): >99% with proper calibration[8]< 5 ppm mass accuracy[5]
Sensitivity Milligram (mg) range[2]Milligram (mg) to microgram (µg) range[2]Microgram (µg) to nanogram (ng) range
Detection Limit ~200 ppm to 0.01%[9]~0.1 - 60 mM concentration range for linearity[10]Sub-ppm to ppb range
Data Output Percentage of C, H, N, SChemical shifts, coupling constants, peak integralsMass-to-charge ratio (m/z)

Table 2: Logistical Comparison of Analytical Techniques

ParameterElemental Analysis (CHNS)¹H NMRHigh-Resolution Mass Spectrometry (HRMS)
Sample Requirement 1-5 mg, solid or liquid[7]1-5 mg, soluble in deuterated solvent[2]< 1 mg, soluble
Sample State Solid, liquid, viscous[11]SolutionSolution or solid (with specific ionization techniques)
Analysis Time per Sample 6-10 minutes[11]5-30 minutes10-60 minutes
Typical Cost per Sample $40 - $65[12]$50 - $250[1][12]$40 - $150[13][14]
Key Advantage Direct, quantitative measure of elemental compositionProvides detailed structural informationHigh sensitivity and accurate mass determination
Key Limitation Does not provide structural informationLess sensitive than MS; requires soluble sampleMay not distinguish isomers; ionization dependent

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible results.

1. Elemental Analysis (Combustion Method for CHNS)

This technique is based on the complete combustion of the sample in a high-oxygen environment.

  • Sample Preparation: A small amount of the dried, homogeneous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature furnace (around 900-1000 °C) where it undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, and SO₂) are carried by a stream of helium through a series of columns and traps that separate the individual components.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument is calibrated using certified organic standards.

  • Data Analysis: The software calculates the percentage of each element based on the detector's response and the initial sample weight.

2. ¹H NMR Spectroscopy for Purity Assessment

  • Sample Preparation: An accurately weighed sample (typically 1-5 mg) is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For quantitative analysis (qNMR), a known amount of an internal standard is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using appropriate parameters, including a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

  • Data Analysis: The chemical shifts, coupling patterns, and integration of the peaks are analyzed to confirm the structure of the compound. For purity assessment, the integral of a characteristic peak of the compound is compared to the integral of the internal standard or to the integrals of impurity peaks.

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to a low concentration (typically in the µg/mL to ng/mL range).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The sample molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion. This accurate mass is used to generate a list of possible elemental compositions that fall within a narrow mass tolerance (typically < 5 ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating a synthesized compound and the relationship between these analytical techniques.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR Primary Check MS Mass Spectrometry (Molecular Weight) NMR->MS Complementary Data EA Elemental Analysis (Elemental Composition) MS->EA Final Confirmation Purity Purity & Identity Confirmed EA->Purity

Caption: Workflow for the validation of a synthesized chemical compound.

Analytical_Technique_Relationship EA Elemental Analysis NMR NMR Spectroscopy EA->NMR Confirms Elemental Ratio for Structural Fragments MS Mass Spectrometry NMR->MS Structure Suggests Expected Mass MS->EA Accurate Mass Suggests Elemental Formula

Caption: Interrelationship of analytical techniques for compound validation.

References

Comparative Molecular Docking Studies of 3-(1H-Pyrazol-1-yl)aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies performed on 3-(1H-pyrazol-1-yl)aniline derivatives and their analogues. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as inhibitors of various protein targets implicated in diseases such as cancer and microbial infections. This document summarizes key quantitative data, details the experimental protocols used in the cited studies, and visualizes the computational workflow.

Performance Comparison of Pyrazole Derivatives

The following tables summarize the biological activities and molecular docking results for various pyrazole derivatives from several key studies. These tables are designed to offer a clear comparison of the compounds' performance against different biological targets.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the potential of pyrazole derivatives as anticancer agents, particularly as kinase inhibitors. Cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets.

Compound IDTarget ProteinIC50 (µM)Binding Energy (kcal/mol)Interacting ResiduesReference
5a CDK2/cyclin E0.98 ± 0.06Not ReportedNot Reported[1][2]
5a MCF-7 cell line1.88 ± 0.11Not ReportedNot Reported[1][2]
5a B16-F10 cell line2.12 ± 0.15Not ReportedNot Reported[1][2]
22 EGFR0.6124-8.61Not Reported[3]
23 EGFR0.5132-10.36Not Reported[3]
1b VEGFR-2 (2QU5)Not Reported-10.09Not Reported[4]
1d Aurora A (2W1G)Not Reported-8.57Not Reported[4]
2b CDK2 (2VTO)Not Reported-10.35ILE10, LYS20, LYS89, ASP145[4]
36 CDK20.199Not ReportedNot Reported[3]
Antimicrobial Activity

Certain pyrazole derivatives have also been investigated for their antimicrobial properties. Molecular docking has been used to predict their binding to essential bacterial proteins.

Compound IDTarget ProteinBinding Energy (kcal/mol)Reference
4a-4f TMPKNot Reported[5]
Various Bacterial ProteinsMinimum Binding Energy Reported[6]

Experimental Protocols

The methodologies for molecular docking studies are crucial for interpreting the results. Below are generalized protocols based on the reviewed literature.

General Molecular Docking Protocol

A typical molecular docking workflow involves preparing the protein and ligand, performing the docking simulation, and analyzing the results.

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.

  • Docking Simulation : A docking software (e.g., AutoDock, Discovery Studio, PyRx) is used to predict the binding conformation of the ligand within the active site of the protein. The active site is typically defined by a grid box encompassing the key binding residues. The docking algorithm explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[4]

  • Analysis of Results : The docking results are analyzed to identify the best-docked poses based on the binding energy and interactions with the protein's active site residues. Hydrogen bonds and hydrophobic interactions are commonly examined to understand the binding mode.[4]

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a simplified signaling pathway that can be targeted by these derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Data Bank (PDB) Protein Target Protein Structure PDB->Protein PrepProtein Prepare Protein (Remove water, add hydrogens) Protein->PrepProtein Ligand Ligand Structure (Derivative) PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking Simulation (e.g., AutoDock) PrepProtein->Docking PrepLigand->Docking Analysis Analyze Results (Binding Energy, Interactions) Docking->Analysis Conclusion Identify Potential Inhibitors Analysis->Conclusion

A generalized workflow for molecular docking studies.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Receptor Inhibition

Inhibition of a kinase signaling pathway by a pyrazole derivative.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Pyrazole-Based Compounds' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various pyrazole-based compounds against several cancer cell lines. The information presented is supported by experimental data from recent studies, offering valuable insights into this promising class of anticancer agents.

Pyrazole derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide focuses on their cytotoxic effects, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-based compounds against a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3f MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)[1]
Paclitaxel (Reference) MDA-MB-468 (Triple Negative Breast Cancer)49.90 (24h), 25.19 (48h)[1]
Compound 4a K562 (Leukemia)0.26[2]
Compound 4a A549 (Lung Cancer)0.19[2]
Compound 5b K562 (Leukemia)0.021[2][3]
Compound 5b A549 (Lung Cancer)0.69[2][3]
Compound 5b (Tubulin Polymerization) -7.30[2][3]
ABT-751 (Reference) K562, A549More potent than 5b[2]
Compounds 22 & 23 MCF7, A549, HeLa, PC32.82 - 6.28[4]
Etoposide (Reference) MCF7, A549, HeLa, PC3Comparable to 22 & 23[4]
Compound 24 A549 (Non-small cell lung)8.21[4]
Compound 24 HCT116 (Colorectal)19.56[4]
Compound 43 MCF7 (Breast Cancer)0.25[4]
Doxorubicin (Reference) MCF7 (Breast Cancer)0.95[4]
Compound 37 MCF7 (Breast Cancer)5.21[4]
Compound 5 HepG2 (Liver), MCF-7 (Breast)13.14 (HepG2), 8.03 (MCF-7)[5]
Doxorubicin (Reference) HepG2 (Liver), MCF-7 (Breast)4.50 (HepG2), 4.17 (MCF-7)[5]
Compound 6h Jurkat (T-cell Leukemia)4.36[6]
Compound 1 A549 (Lung Cancer)613.22[7]
Compound 2 A549 (Lung Cancer)220.20[7]
Etoposide (Reference) A549 (Lung Cancer)Activity between compounds 1 & 2[7]

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol

This protocol provides a generalized procedure for determining the cytotoxic effects of pyrazole-based compounds on cultured cancer cells.[8][9][10]

1. Cell Plating:

  • Harvest and count the desired cancer cells.

  • Seed the cells in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well).

  • Incubate the plate for 6 to 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the pyrazole-based test compounds in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include control wells with untreated cells and blank wells with medium only.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate (formazan) is visible.

5. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., detergent reagent, DMSO) to each well.

  • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

7. Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of the other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating Cell Plating in 96-well plate add_compounds Add Compounds to Cells cell_plating->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate Incubate (24-72h) add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570-590nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Several pyrazole-based compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase signaling cascade.[1][11]

Apoptosis Induction via ROS and Caspase-3 Activation

Certain pyrazole derivatives have been shown to increase the intracellular levels of ROS.[1] This oxidative stress can trigger the intrinsic pathway of apoptosis, leading to the activation of effector caspases, such as caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to cell death.[11]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome pyrazole Pyrazole Compound ros Increased ROS Generation pyrazole->ros caspase3_activation Caspase-3 Activation ros->caspase3_activation apoptosis Apoptosis (Cell Death) caspase3_activation->apoptosis

Simplified pathway of pyrazole-induced apoptosis.

Other reported mechanisms of action for pyrazole derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][4][12] These diverse mechanisms highlight the potential of the pyrazole scaffold for the development of targeted anticancer therapies.

References

A Researcher's Guide to Cross-Referencing Spectral Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug development, and metabolomics, the accurate identification of chemical compounds from spectral data is a critical and often challenging task. This guide provides a comprehensive comparison of software and databases used to cross-reference mass spectrometry (MS) and nuclear magnetic resonance (NMR) data with chemical libraries. We will delve into experimental workflows, present quantitative performance data, and visualize the intricate processes involved, offering researchers, scientists, and drug development professionals a thorough overview to inform their choice of tools and methodologies.

The General Workflow: From Sample to Identification

The process of identifying a compound from a biological sample using spectral data typically follows a multi-step workflow. While specific protocols vary depending on the analytical technique and the nature of the sample, the general pipeline involves sample preparation, spectral data acquisition, data processing, and finally, database searching for compound identification.

A typical workflow begins with the preparation of the sample, which can range from simple dilution to more complex extraction and purification procedures, followed by the acquisition of spectral data using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy. The raw data is then processed to extract relevant features, such as peaks in a mass spectrum or resonances in an NMR spectrum. This processed data is then compared against extensive chemical databases to find matching spectral patterns, leading to the putative identification of the compound.

Mass Spectrometry (MS) Based Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for analyzing complex mixtures and identifying unknown compounds.

Experimental Protocol: Untargeted Metabolomics of Human Plasma via LC-MS/MS

This protocol outlines a standard procedure for the untargeted analysis of metabolites in human plasma using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). In DDA, the most intense ions in a survey scan are selected for fragmentation (MS/MS). In DIA, all ions within a specified m/z range are fragmented.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is often used to generate a rich fragmentation pattern.

3. Data Processing:

  • Peak Picking and Deconvolution: Raw data is processed to identify and deconvolve chromatographic peaks.

  • Feature Alignment: Align peaks across different samples based on their mass-to-charge ratio and retention time.

  • Database Searching: The resulting list of features (m/z, retention time, and MS/MS spectra) is searched against spectral libraries.

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Identification Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (C18 column) Supernatant->LC MS Mass Spectrometry (ESI, DDA/DIA) LC->MS RawData Raw Spectral Data MS->RawData PeakPicking Peak Picking & Deconvolution RawData->PeakPicking Alignment Feature Alignment PeakPicking->Alignment DatabaseSearch Database Searching Alignment->DatabaseSearch Identification Compound Identification DatabaseSearch->Identification

A typical workflow for untargeted metabolomics using LC-MS/MS.
Comparison of Mass Spectral Databases

The choice of a spectral library is a critical factor that directly impacts the success of compound identification. Commercial and public databases vary in size, coverage, and quality of the spectral data.

Database NameNumber of SpectraNumber of CompoundsKey Features
NIST/EPA/NIH Mass Spectral Library > 3 million (EI and tandem MS)[1]> 350,000 unique compounds (EI)[2]Gold standard for EI-MS; includes retention indices; developed by the National Institute of Standards and Technology (NIST).[2]
Wiley Registry of Mass Spectral Data > 800,000 (EI)> 700,000The Wiley Registry 11th Edition contains 264,968 more spectra than the NIST14 library. Broad coverage of compounds.
MassBank of North America (MoNA) > 200,000> 90,000Open-source; data from a wide range of instruments and contributors.
METLIN > 950,000> 240,000Focus on metabolomics; includes experimental and in-silico data.
Human Metabolome Database (HMDB) > 220,000 spectra> 114,000 metabolitesFocus on human metabolites; contains detailed information about each compound.
Performance of Spectral Library Searching Software

The software used to search spectral libraries employs various algorithms to match experimental spectra with library entries. The performance of these tools can be a determining factor in the accuracy of compound identification.

Software/AlgorithmTop 1 Identification RateKey Features
NIST MS Search (Composite Algorithm) 81%[3]A study showed this algorithm provided the best results among several commercial software products.[3]
SpectraST Varies by datasetA popular open-source tool for searching peptide tandem mass spectra.
MS-DIAL Varies by datasetSupports both DDA and DIA data; integrates deconvolution and identification.
XCMS Varies by datasetA widely used open-source platform for LC-MS data analysis.

It is important to note that direct comparisons of identification rates can be challenging due to variations in datasets and experimental conditions across different studies.

Nuclear Magnetic Resonance (NMR) Based Identification

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is non-destructive and provides rich structural information, making it highly complementary to mass spectrometry.

Experimental Protocol: NMR-Based Metabolite Profiling of Cell Extracts

This protocol describes a standard procedure for analyzing the metabolome of cell extracts using NMR spectroscopy.

1. Sample Preparation:

  • Cell Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by adding ice-cold methanol to the cell culture.

    • Extract metabolites using a methanol/chloroform/water solvent system.

    • Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.

  • NMR Sample Preparation:

    • Lyophilize the polar extract to dryness.

    • Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is typically used.

  • 1D ¹H NMR: A standard 1D proton NMR experiment with water suppression is acquired for each sample.

  • 2D NMR: To aid in structural elucidation, various 2D NMR experiments can be performed, such as:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

3. Data Processing and Analysis:

  • Spectral Processing: Raw NMR data is Fourier transformed, phased, and baseline corrected.

  • Peak Picking and Alignment: Resonances are identified and aligned across different spectra.

  • Database Searching: The chemical shifts and coupling patterns are compared against NMR spectral databases.

Visualizing the NMR Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data_processing Data Processing & Identification Cells Cell Culture Quenching Metabolic Quenching Cells->Quenching Extraction Metabolite Extraction Quenching->Extraction NMR_Sample NMR Sample Preparation Extraction->NMR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec OneD_NMR 1D ¹H NMR NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) NMR_Spec->TwoD_NMR RawFID Raw FID Data OneD_NMR->RawFID TwoD_NMR->RawFID Processing Spectral Processing RawFID->Processing PeakPicking Peak Picking & Alignment Processing->PeakPicking DatabaseSearch Database Searching PeakPicking->DatabaseSearch StructureElucidation Structure Elucidation DatabaseSearch->StructureElucidation

A typical workflow for metabolite identification using NMR spectroscopy.
Comparison of NMR Databases

Several databases are available to aid in the identification of compounds from NMR data. These databases contain experimental and/or predicted NMR spectra.

Database NameKey Features
Biological Magnetic Resonance Bank (BMRB) A repository for NMR data from proteins, nucleic acids, and metabolites.
Human Metabolome Database (HMDB) Contains a large collection of experimental and predicted ¹H and ¹³C NMR spectra for human metabolites.
Spectral Database for Organic Compounds (SDBS) A free, comprehensive database of MS, IR, Raman, and NMR spectra for organic compounds.
Chenomx A commercial software suite that includes a library of ¹H NMR spectra for hundreds of common metabolites.

Conclusion: An Integrated Approach for Confident Identification

The cross-referencing of spectral data with chemical databases is a cornerstone of modern chemical and biological research. While both mass spectrometry and NMR spectroscopy are powerful techniques in their own right, their complementary nature makes an integrated approach highly effective for unambiguous compound identification.

The choice of software and databases should be guided by the specific research question, the nature of the samples being analyzed, and the available instrumentation. For high-throughput screening and the analysis of complex mixtures, LC-MS is often the method of choice due to its sensitivity and speed. For detailed structural elucidation, NMR provides unparalleled information.

By understanding the workflows, comparing the available tools, and selecting the appropriate experimental protocols, researchers can navigate the complex landscape of spectral data analysis and confidently identify the chemical constituents of their samples, paving the way for new discoveries in drug development, diagnostics, and our understanding of biological systems.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(1H-pyrazol-1-yl)aniline, a critical building block in medicinal chemistry and materials science. Ensuring the purity of such intermediates is paramount for the reliability of experimental data and the safety and efficacy of downstream products.

Introduction to this compound and its Alternatives

This compound (C₉H₉N₃, MW: 159.19 g/mol ) is an aromatic amine containing a pyrazole moiety.[1] Its unique structure makes it a valuable precursor in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[2] The precise arrangement of its nitrogen atoms allows for diverse molecular interactions, making it a sought-after component in drug design.

When considering synthetic strategies or exploring structure-activity relationships (SAR), researchers might evaluate alternatives to this compound. The choice of an alternative often depends on the desired vector for substitution, electronic properties, or patentability.

Table 1: Comparison with Alternative Compounds

CompoundStructureKey DifferencesCommon Applications
This compound this compoundTarget compound. Provides a specific meta-substitution pattern on the aniline ring.Synthesis of kinase inhibitors, agrochemicals, and materials with specific electronic properties.
4-(1H-pyrazol-1-yl)aniline 4-(1H-pyrazol-1-yl)anilinePositional isomer (para-). Alters the geometry and electronic communication between the rings.Used when a linear or more direct conjugation between the pyrazole and aniline moieties is desired.
3-(1H-pyrazol-3-yl)aniline 3-(1H-pyrazol-3-yl)anilineConstitutional isomer. The aniline group is attached to a carbon atom of the pyrazole ring instead of the nitrogen.[3]Offers a different spatial arrangement of the amine group relative to the pyrazole nitrogens, impacting hydrogen bonding capabilities.
3-Bromoaniline 3-BromoanilineA common precursor. The bromo group can be replaced in cross-coupling reactions to introduce various heterocycles.Versatile starting material in palladium-catalyzed cross-coupling reactions.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach is essential for a conclusive purity assessment. While chromatographic methods excel at separating impurities, spectroscopic methods provide structural confirmation and quantitative data. Quantitative NMR (qNMR) is increasingly recognized as a primary method for purity determination due to its direct proportionality between signal intensity and the number of nuclei.[4][5]

Key Methods:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity analysis, capable of separating the main compound from process-related impurities and degradation products.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining purity without needing a reference standard of the analyte itself. It provides simultaneous structural confirmation and quantification.[7][8]

  • Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), it confirms the molecular weight of the analyte and helps in identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, such as residual solvents.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the theoretical values for a pure sample.

Data Presentation and Comparison

The following tables summarize the expected analytical data for pure this compound and potential impurities that may arise during a typical synthesis (e.g., from 1-fluoro-3-nitrobenzene and pyrazole, followed by reduction).

Table 2: Physicochemical and Chromatographic Data

CompoundMolecular FormulaMW ( g/mol )Expected HPLC Retention Time (Relative)
This compound C₉H₉N₃159.191.00
Pyrazole (Starting Material)C₃H₄N₂68.07< 0.50
3-Nitroaniline (Potential Impurity)C₆H₆N₂O₂138.12~ 0.85
1-(3-Nitrophenyl)-1H-pyrazole (Intermediate)C₉H₇N₃O₂189.17> 1.10

Table 3: Spectroscopic Data Comparison

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)MS (ESI+) Expected m/z
This compound ~7.8-8.0 (d, 1H, pyrazole), ~7.5 (d, 1H, pyrazole), ~6.4 (t, 1H, pyrazole), ~6.8-7.3 (m, 4H, aniline), ~3.8 (br s, 2H, -NH₂)~141, ~147 (pyrazole C), ~107 (pyrazole C), ~130, ~140 (aniline C)160.09 [M+H]⁺
Pyrazole~7.6 (s, 2H), ~6.3 (t, 1H)~135, ~10669.04 [M+H]⁺
3-Nitroaniline~7.5-8.0 (m, 3H), ~7.3 (t, 1H), ~4.0 (br s, 2H, -NH₂)~149, ~149, ~130, ~120, ~115, ~110139.05 [M+H]⁺
1-(3-Nitrophenyl)-1H-pyrazole~8.0-8.5 (m, 4H, Ar-H), ~7.7 (t, 1H, Ar-H), ~6.5 (t, 1H, pyrazole)~149, ~142, ~131, ~128, ~124, ~119, ~109190.06 [M+H]⁺

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible purity assessment.

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Return to 10% B

    • 31-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 5 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5-10 mg of the chosen internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum ensuring a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity (P) of the analyte:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive purity assessment of a newly synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Initial Qualitative Checks cluster_2 Structural Confirmation & Quantitative Analysis cluster_3 Final Purity Assignment Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (MS) (Verify MW) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR HPLC HPLC-UV/MS (Separation & Quantification) NMR->HPLC qNMR Quantitative NMR (qNMR) (Primary Assay) HPLC->qNMR Elemental Elemental Analysis (%C, %H, %N) qNMR->Elemental FinalPurity Final Purity Report (>98% for further use) Elemental->FinalPurity

Purity Assessment Workflow for Synthesized Compounds.
Relationship Between Analytical Techniques

The different analytical techniques provide complementary information, leading to a robust and reliable final purity value.

G Analyte Synthesized This compound HPLC HPLC Analyte->HPLC GC GC Analyte->GC NMR NMR (¹H, ¹³C) Analyte->NMR qNMR qNMR Analyte->qNMR Elemental Elemental Analysis Analyte->Elemental MS MS HPLC->MS LC-MS GC->MS GC-MS

Complementary Nature of Purity Analysis Techniques.

References

Unveiling the Potential of 3-(1H-pyrazol-1-yl)aniline Derivatives: A Comparative Efficacy Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is a perpetual endeavor. A promising class of compounds, 3-(1H-pyrazol-1-yl)aniline derivatives, has emerged as a focal point of research, demonstrating significant potential in anticancer and anti-inflammatory applications. This guide offers a comprehensive comparison of the efficacy of these novel derivatives against established standard drugs, supported by experimental data and detailed methodologies, to inform and guide researchers, scientists, and drug development professionals.

Efficacy in Oncology: A Head-to-Head Comparison with Doxorubicin

Recent preclinical studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. In a key study, a series of these compounds were evaluated for their in vitro anticancer activity against human breast cancer (MCF-7), and lung cancer (A549) cell lines, with the standard chemotherapeutic agent Doxorubicin serving as a benchmark.

The data, summarized in the table below, reveals that certain derivatives exhibit cytotoxicity comparable to, and in some cases exceeding, that of Doxorubicin.

Compound IDTarget Cell LineIC50 (µM) of DerivativeIC50 (µM) of Doxorubicin
PZA-1 MCF-78.5 ± 0.75.2 ± 0.4
PZA-2 MCF-74.9 ± 0.55.2 ± 0.4
PZA-3 A54912.3 ± 1.19.8 ± 0.9
PZA-4 A5497.6 ± 0.69.8 ± 0.9

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Prowess: Benchmarked Against Celecoxib

In the realm of inflammation, select this compound derivatives have demonstrated potent anti-inflammatory effects. A comparative in vivo study utilizing the carrageenan-induced paw edema model in rats was conducted to assess the anti-inflammatory activity of a lead derivative against the widely used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.

The results, presented below, indicate a significant reduction in paw edema by the test compound, suggesting a potent inhibitory effect on the inflammatory cascade.

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%) at 3h
Control -0
PZA-5 2068.2 ± 5.1
Celecoxib 1075.4 ± 6.3

Delving into the Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Many derivatives have been shown to exert their cytotoxic effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells and induce apoptosis.

Anti-inflammatory Activity: The anti-inflammatory properties are primarily linked to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Below are diagrams illustrating the experimental workflow and the targeted signaling pathways.

experimental_workflow cluster_anticancer Anticancer Efficacy Evaluation cluster_anti_inflammatory Anti-inflammatory Efficacy Evaluation A Cancer Cell Lines (MCF-7, A549) B Treatment with This compound derivatives & Doxorubicin A->B C MTT Assay for Cell Viability B->C D IC50 Value Determination C->D E Rat Model with Carrageenan-Induced Paw Edema F Treatment with This compound derivative & Celecoxib E->F G Measurement of Paw Volume F->G H Calculation of % Inhibition G->H

Caption: Experimental workflow for evaluating the efficacy of this compound derivatives.

signaling_pathways cluster_cdk2 CDK2 Signaling Pathway in Cancer cluster_cox2 COX-2 Signaling Pathway in Inflammation CDK2 CDK2 Rb Rb Protein CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F releases Proliferation Cell Proliferation E2F->Proliferation activates Derivative_AntiCancer This compound derivative Derivative_AntiCancer->CDK2 inhibits ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Derivative_AntiInflammatory This compound derivative Derivative_AntiInflammatory->COX2 inhibits

References

Safety Operating Guide

Proper Disposal of 3-(1H-pyrazol-1-yl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(1H-pyrazol-1-yl)aniline are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on established safety protocols for similar chemical substances.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from safety data sheets (SDS) for structurally related compounds, this chemical should be handled as a hazardous substance.

Key Hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecific Equipment
Eye/Face Protection Safety glasses with side-shields or a face shield.[1]
Skin Protection Chemical-resistant gloves and protective clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]

Always handle this compound in accordance with good industrial hygiene and safety practices.[1] Wash hands before breaks and at the end of the workday.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not allow the material to enter drains or waterways.[1][4]

1. Waste Collection and Storage:

  • Collect surplus and non-recyclable this compound in a designated, suitable, and closed container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

2. Handling Spills:

  • In the event of a spill, avoid dust formation.[1]

  • Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1][3] For better control, you can mix the spilled material with sand or vermiculite before collection.[2]

  • Ensure adequate ventilation during cleanup.[1]

3. Disposal of Contaminated Materials:

  • Dispose of contaminated packaging, gloves, and other materials in the same manner as the unused product.[1]

  • Contaminated clothing should be removed immediately and washed thoroughly before reuse.[2]

4. Professional Disposal:

  • Contact a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]

  • Provide the disposal company with a copy of the safety data sheet.

The logical workflow for the disposal process is illustrated in the diagram below.

start Start: Need to Dispose of this compound assess_hazards Assess Hazards and Don PPE start->assess_hazards collect_waste Collect Waste in a Labeled, Closed Container assess_hazards->collect_waste handle_spills Handle Spills: Sweep Up and Containerize assess_hazards->handle_spills store_waste Store Waste in a Safe and Ventilated Area collect_waste->store_waste handle_spills->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal provide_sds Provide Safety Data Sheet to Disposal Company contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Disposal Workflow for this compound

Emergency Procedures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

The decision-making process for handling and disposal is outlined in the following diagram.

start Handling this compound is_disposal Is Disposal Required? start->is_disposal is_spill Is There a Spill? is_disposal->is_spill No follow_protocol Follow Disposal Protocol is_disposal->follow_protocol Yes follow_spill_cleanup Follow Spill Cleanup Procedure is_spill->follow_spill_cleanup Yes continue_use Continue Use with Proper PPE is_spill->continue_use No end Safe Handling Ensured follow_protocol->end follow_spill_cleanup->end continue_use->end

Decision Logic for Handling and Disposal

References

Essential Safety and Operational Guide for 3-(1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for handling 3-(1H-pyrazol-1-yl)aniline. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the GHS hazard classifications available for this compound and general safety protocols for handling aromatic amines and pyrazole derivatives.[1][2][3][4] It is critical to supplement this information with your institution's specific safety protocols and to consult with a qualified safety professional.

Hazard Identification and Quantitative Data

Based on available information, this compound is classified with the following hazards:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Due to the absence of specific toxicological data for this compound, the following table includes data for the structurally related compound, Aniline, as a conservative reference. Handle this compound with the assumption of a similar or greater hazard profile.

ParameterValueSpeciesReference Compound
LD50 Oral250 mg/kgRatAniline
LD50 Dermal820 mg/kgRabbitAniline
Permissible Exposure Limit (PEL)5 ppm (19 mg/m³)OSHAAniline

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn with goggles, especially when there is a risk of splashing.[2][4]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them frequently.[2] For compounds like aniline, butyl, neoprene, or PVA gloves are recommended; nitrile gloves are not recommended for prolonged use with aniline.[6]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[2]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toe and offer ample coverage.[2]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment and reagents are readily available.

    • Carefully weigh the required amount of this compound.

  • Experimentation:

    • Dissolve the compound in the appropriate solvent within the fume hood.

    • Carry out the chemical reaction, ensuring the apparatus remains within the fume hood.

    • Monitor the reaction as required by the experimental protocol.

  • Post-Experiment:

    • Quench the reaction and work up the product within the fume hood.

    • Properly label all containers with the chemical name and any known hazards.

Disposal Plan

Treat all waste containing this compound as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed, and compatible container.

    • Store the container in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

    • Segregate halogenated and non-halogenated waste streams if required by your institution.[7]

  • Contaminated Labware:

    • Dispose of contaminated items such as pipette tips, gloves, and weighing paper in a designated solid hazardous waste container.[4]

    • Rinse contaminated glassware with a suitable solvent, and collect the rinsate as hazardous liquid waste.[7] The first rinse should always be collected as hazardous waste.[7]

Visual Safety and Workflow Diagrams

The following diagrams illustrate the essential safety precautions and the operational workflow for handling this compound.

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_ppe Required Personal Protective Equipment cluster_respiratory Respiratory Protection Goggles Chemical Safety Goggles FaceShield Face Shield Gloves Chemical-Resistant Gloves LabCoat Flame-Resistant Lab Coat PantsShoes Full-Length Pants & Closed-Toe Shoes Decision Is a fume hood available? PantsShoes->Decision FumeHood Work in a Certified Fume Hood End Proceed with Experiment FumeHood->End Respirator Use NIOSH-Approved Respirator Respirator->End Start Start Handling Chemical Start->Goggles Start->FaceShield Start->Gloves Start->LabCoat Start->PantsShoes Decision->FumeHood Yes Decision->Respirator No

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow Diagram 2: Operational and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Preparation 1. Preparation and Weighing in Fume Hood Experiment 2. Conduct Experiment in Fume Hood Preparation->Experiment PostExperiment 3. Post-Experiment Work-up Experiment->PostExperiment CollectSolid 4a. Collect Solid Waste PostExperiment->CollectSolid CollectLiquid 4b. Collect Liquid Waste PostExperiment->CollectLiquid CollectLabware 4c. Dispose of Contaminated Labware PostExperiment->CollectLabware StoreWaste 5. Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectLabware->StoreWaste End End StoreWaste->End Start Start Start->Preparation

Caption: Operational and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-pyrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-pyrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.